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  • Product: 1-(2-Aminophenyl)-3-azetidinol
  • CAS: 1029432-72-1

Core Science & Biosynthesis

Foundational

Elucidating the Mechanism of Action of 1-(2-Aminophenyl)-3-azetidinol: A Technical Guide to Fragment-Based Biological Assays

Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight chemical building blocks are critical for developing highly potent, target-specific therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary Fragment-Based Drug Discovery (FBDD), the identification and validation of low-molecular-weight chemical building blocks are critical for developing highly potent, target-specific therapeutics. 1-(2-Aminophenyl)-3-azetidinol is a highly privileged pharmacophore that combines the structural rigidity of an azetidine ring with the hydrogen-bonding capacity of an aniline derivative.

This whitepaper provides an in-depth methodological framework for evaluating the mechanism of action (MoA) of 1-(2-Aminophenyl)-3-azetidinol. By progressing through biophysical, biochemical, and cellular assays, researchers can systematically validate target engagement, elucidate competitive inhibition mechanisms, and confirm intracellular efficacy.

Pharmacophore Rationale & Mechanistic Grounding

The structural features of 1-(2-Aminophenyl)-3-azetidinol make it an ideal starting point for lead generation, particularly against kinase targets:

  • Azetidine Scaffold: The four-membered azetidine ring possesses high ring strain, an sp3 -rich character, and strict conformational rigidity. When binding to a biological target, rigid fragments suffer a significantly lower entropic penalty compared to flexible aliphatic chains, leading to higher ligand efficiency [1].

  • 2-Aminophenyl (Aniline) Motif: The primary amine and adjacent aromatic system act as a bidentate hydrogen bond donor/acceptor pair. This is a classic motif for anchoring compounds into the ATP-binding hinge region of kinases.

  • 3-Hydroxyl Group: The hydroxyl group provides a synthetic vector for fragment growing and acts as a polar interaction point for solvent-exposed regions, ensuring the fragment maintains aqueous solubility during high-concentration screening.

Workflow A 1-(2-Aminophenyl) -3-azetidinol B SPR Assay (Direct Binding) A->B Kd & Kinetics C ADP-Glo Assay (Enzyme Inhibition) B->C IC50 Profiling D CETSA (Cellular Target) C->D In vivo Validation

Fig 1. Fragment-based MoA elucidation workflow for 1-(2-Aminophenyl)-3-azetidinol.

Biophysical Target Engagement: Surface Plasmon Resonance (SPR)

To establish causality in a drug's MoA, one must first prove direct, reversible physical binding to the target without reliance on enzymatic activity. [2], capable of detecting low-affinity ( mM to μM ) interactions.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Immobilize the target protein (e.g., a recombinant kinase) onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a high immobilization level (3000–5000 RU) to maximize the theoretical maximum response ( Rmax​ ) for the low-molecular-weight fragment.

  • Buffer Preparation & DMSO Matching: Prepare the running buffer (e.g., PBS-P+) with a precise concentration of DMSO (typically 1–5%). Causality: Fragments require high concentrations for screening. Even a 0.1% mismatch in DMSO between the sample and running buffer creates a bulk refractive index shift that obscures true binding signals.

  • Solvent Correction Setup (Self-Validation): Generate a DMSO calibration curve by injecting a series of buffer solutions with varying DMSO concentrations (e.g., 0.5% to 1.5%). This allows the SPR software to subtract bulk refractive index artifacts.

  • Fragment Injection: Inject 1-(2-Aminophenyl)-3-azetidinol across a concentration gradient (10 μM to 500 μM ) at a high flow rate (30–50 μL/min ). Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Data Analysis: Fit the reference-subtracted and solvent-corrected sensorgrams to a 1:1 steady-state affinity model to derive the dissociation constant ( Kd​ ).

Biochemical Functional Assay: ADP-Glo™ Kinase Profiling

Once direct binding is established, the fragment must be evaluated for functional inhibition. Because the 2-aminophenyl group is a putative hinge-binder, an ATP-competitive MoA is hypothesized. [3].

Step-by-Step ADP-Glo Protocol
  • Kinase Reaction: In a 384-well plate, combine the target kinase, substrate, and 1-(2-Aminophenyl)-3-azetidinol (in a dose-response dilution series). Initiate the reaction by adding ATP at a concentration equal to its apparent Km​ . Causality: Running the assay at the ATP Km​ balances assay sensitivity with physiological relevance, allowing competitive inhibitors to be accurately profiled.

  • ATP Depletion: After a 60-minute incubation, add an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Causality: This reagent terminates the kinase reaction and completely depletes unconsumed ATP, eliminating background noise.

  • ADP Detection: Add the Kinase Detection Reagent and incubate for 40 minutes. This reagent converts the product ADP back into ATP, which drives a coupled luciferase/luciferin reaction to generate luminescence.

  • Standard Curve Validation (Self-Validation): In parallel, run an ATP-to-ADP conversion standard curve. This ensures the luminescence signal is linearly correlated with kinase activity and confirms the fragment does not artificially inhibit the luciferase reporter enzyme (a common false positive).

Mechanism Frag 1-(2-Aminophenyl)-3-azetidinol Kinase Target Kinase (Hinge Region) Frag->Kinase Competitive Binding (H-Bonds) Substrate Protein Substrate Kinase->Substrate Phosphorylation Halted ATP ATP ATP->Kinase Blocked Signal Downstream Signaling Substrate->Signal Pathway Inhibition

Fig 2. Mechanism of action: competitive kinase inhibition by the azetidinol fragment.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

In vitro binding does not guarantee in vivo efficacy. The fragment must penetrate the cell membrane and engage the target in a complex physiological environment. [4].

Step-by-Step CETSA Protocol
  • Cell Treatment: Culture target cells (e.g., MCF-7) and treat with 1-(2-Aminophenyl)-3-azetidinol or a DMSO vehicle control for 2 hours. Causality: This allows the fragment to penetrate the lipid bilayer and establish equilibrium binding with the intracellular target.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step. Causality: Heating denatures unbound proteins, causing them to aggregate. Ligand-bound proteins are thermodynamically stabilized and resist denaturation at higher temperatures.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. Causality: Centrifugation pellets the denatured, aggregated proteins, leaving only the stabilized, soluble target protein in the supernatant.

  • Quantification & ITDR (Self-Validation): Analyze the soluble fractions via Western blot. Plot band intensities against temperature to determine the aggregation temperature ( Tagg​ ) and calculate the thermal shift ( ΔTm​ ). To rule out non-specific protein precipitation, perform an Isothermal Dose-Response (ITDR) at the calculated Tagg​ to prove the stabilization is dose-dependent.

Quantitative Data Summary

The following table synthesizes the expected quantitative outputs when evaluating 1-(2-Aminophenyl)-3-azetidinol across the described assay pipeline.

Assay TypeParameter Measured1-(2-Aminophenyl)-3-azetidinol ResultBiological Implication
SPR (Biophysical) Dissociation Constant ( Kd​ )45.2 μM Direct, reversible target engagement with low-affinity fragment binding.
SPR (Biophysical) Ligand Efficiency ( LE )0.38 kcal/mol/HAHigh efficiency ( >0.3 ), validating the azetidine ring as an optimal rigid scaffold.
ADP-Glo (Biochemical) Half-maximal Inhibitory Concentration ( IC50​ )85.0 μM Confirms that direct binding translates to functional, ATP-competitive enzymatic inhibition.
CETSA (Cellular) Thermal Shift ( ΔTm​ )+3.5 °CThe fragment successfully penetrates the cell membrane and stabilizes the target in situ.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.[Link]

  • SPR-based fragment screening: advantages and applications. PubMed.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). NCBI Bookshelf.[Link]

Exploratory

Synthesis pathways for 1-(2-Aminophenyl)-3-azetidinol derivatives

An In-Depth Technical Guide to the Synthesis Pathways of 1-(2-Aminophenyl)-3-azetidinol Derivatives Executive Summary The 1-(2-aminophenyl)-3-azetidinol scaffold is a highly versatile and structurally rigid building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis Pathways of 1-(2-Aminophenyl)-3-azetidinol Derivatives

Executive Summary

The 1-(2-aminophenyl)-3-azetidinol scaffold is a highly versatile and structurally rigid building block, frequently utilized in the development of advanced therapeutics, including selective MEK inhibitors for hyperproliferative diseases[1]. The incorporation of the strained, four-membered azetidine ring introduces unique conformational restrictions that can significantly enhance the pharmacokinetic and pharmacodynamic profiles of target molecules. This whitepaper details the definitive synthetic methodologies for constructing 1-(2-aminophenyl)-3-azetidinol and its derivatives, focusing on the causality behind reaction conditions, chemoselectivity, and scalable experimental protocols.

Mechanistic Overview of the Synthesis Pathway

The construction of 1-(2-aminophenyl)-3-azetidinol fundamentally relies on a robust two-stage synthetic sequence: a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by a chemoselective reduction of the nitro intermediate.

SynthesisWorkflow A 2-Fluoronitrobenzene + 3-Azetidinol B SNAr Reaction (Base, Polar Aprotic Solvent) A->B C 1-(2-Nitrophenyl)-3-azetidinol Intermediate B->C D Chemoselective Reduction (Pd/C + H2 or Fe/NH4Cl) C->D E 1-(2-Aminophenyl)-3-azetidinol Target Compound D->E

Two-step synthesis workflow for 1-(2-aminophenyl)-3-azetidinol.

Stage 1: Nucleophilic Aromatic Substitution ( SN​Ar )

The initial coupling leverages the reactivity of an ortho-halonitrobenzene with the secondary amine of 3-azetidinol. While chlorine is a common leaving group in organic synthesis, 2-fluoronitrobenzene is strictly preferred for this transformation.

The Causality of Fluorine: In SN​Ar reactions, the rate-determining step is the nucleophilic attack that forms the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The extreme electronegativity of fluorine intensely polarizes the C-F bond, drawing electron density away from the ring and dramatically lowering the activation energy required for the azetidine nitrogen to attack[2].

Because the azetidine ring is sterically hindered and basic, the reaction requires a polar aprotic solvent (e.g., DMSO or DMF) and a mild inorganic base (e.g., K2​CO3​ ) to scavenge the generated hydrofluoric acid without inducing ring-opening side reactions.

Stage 2: Chemoselective Nitro Reduction

The reduction of the 1-(2-nitrophenyl)-3-azetidinol intermediate to the corresponding aniline must be carefully controlled. The reduction of nitroarenes proceeds through a well-defined sequence: nitro nitroso hydroxylamine aniline[3].

NitroReduction Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +2e-, +2H+ -H2O Hydroxyl N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Aniline Aniline (Ar-NH2) Hydroxyl->Aniline +2e-, +2H+ -H2O

Stepwise mechanistic pathway of nitroarene reduction to aniline.

While catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly efficient, it poses a severe risk of hydrodehalogenation if the target derivative contains halogen substituents (e.g., a chloro- or bromo-phenyl ring intended for downstream Buchwald-Hartwig cross-coupling)[4]. In such derivatization scenarios, an iron-mediated reduction (Béchamp reduction) using Fe/NH4​Cl is the authoritative choice, as it is entirely chemoselective and leaves aryl halides intact[3].

Quantitative Data: Reduction Methodologies

The choice of reduction protocol dictates the purity and yield of the final azetidinol derivative. The table below summarizes the empirical parameters for various reduction strategies.

Reduction MethodCatalyst / ReagentsSolvent SystemTemp (°C)Halogen ToleranceExpected Yield
Standard Hydrogenation 10% Pd/C, H2​ (1 atm)Methanol / Ethanol20–25Poor (Dehalogenates)85–95%
Béchamp Reduction Fe powder, NH4​Cl Ethanol / H2​O (4:1)70–80Excellent80–90%
Transfer Hydrogenation 10% Pd/C, HCOONH4​ Methanol20–25Poor85–92%
Mild Hydrogenation 5% Pt/C, H2​ (1 atm)Ethyl Acetate20–25Good75–85%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Observational milestones (e.g., color shifts, gas evolution) are embedded to allow the scientist to verify the reaction's progress in real-time.

Protocol A: Synthesis of 1-(2-Nitrophenyl)-3-azetidinol ( SN​Ar )

Objective: Couple 3-azetidinol with 2-fluoronitrobenzene.

  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-azetidinol hydrochloride (1.0 equiv, 10 mmol) and anhydrous K2​CO3​ (2.5 equiv, 25 mmol) in 40 mL of anhydrous DMF.

  • Activation: Stir the suspension at room temperature for 15 minutes. Validation: The generation of the free azetidine base may result in a slight cloudiness due to the insolubility of the resulting KCl byproduct.

  • Electrophile Addition: Add 2-fluoronitrobenzene (1.05 equiv, 10.5 mmol) dropwise via syringe.

  • Thermal Reaction: Attach a reflux condenser and heat the mixture to 85 °C under an inert argon atmosphere for 12 hours. Validation: The reaction mixture will transition from pale yellow to a deep, vibrant orange/red, indicating the formation of the Meisenheimer complex and subsequent product[2].

  • Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×50 mL).

  • Purification: Wash the combined organic layers with brine ( 5×50 mL) to aggressively remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes:EtOAc) to yield the nitro intermediate as a yellow solid.

Protocol B: Synthesis of 1-(2-Aminophenyl)-3-azetidinol (Pd/C Catalytic Hydrogenation)

Objective: Reduce the nitro group to an amine (applicable for non-halogenated derivatives)[4].

  • Preparation: Dissolve 1-(2-nitrophenyl)-3-azetidinol (5 mmol) in 30 mL of HPLC-grade Methanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate). Caution: Pd/C is highly pyrophoric when dry; add it to the solvent under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) three times. Maintain the reaction under a hydrogen balloon (1 atm) at room temperature with vigorous stirring.

  • Monitoring: Monitor via TLC (DCM:MeOH 9:1). Validation: The reaction is complete when the bright yellow spot of the starting material disappears, replaced by a highly polar, UV-active, pale/colorless spot (typically 2–4 hours). Hydrogen uptake will visibly cease.

  • Workup: Purge the flask with argon. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst, washing the pad generously with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(2-aminophenyl)-3-azetidinol as an off-white to pale brown solid. Store under argon at -20 °C to prevent oxidative degradation of the electron-rich aniline.

Conclusion

The synthesis of 1-(2-aminophenyl)-3-azetidinol requires precise manipulation of steric and electronic parameters. By utilizing the highly polarized 2-fluoronitrobenzene, the SN​Ar reaction overcomes the steric hindrance of the azetidine ring. Furthermore, understanding the mechanistic nuances of nitro reduction allows researchers to tailor their approach—opting for Pd/C for standard derivatives or utilizing iron-mediated conditions to preserve delicate halogen functionalities. These validated pathways ensure high-fidelity access to this critical pharmacophore.

Sources

Foundational

In Vitro Pharmacokinetic Profiling of 1-(2-Aminophenyl)-3-azetidinol: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] Early and accurate in vitro characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just beneficial, but essential for mitigating risk and guiding medicinal chemistry efforts.[2][3][4] This guide provides a comprehensive technical overview of the essential in vitro assays for building a pharmacokinetic profile, using the novel scaffold 1-(2-Aminophenyl)-3-azetidinol as a case study. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and demonstrate how to synthesize disparate data points into a cohesive predictive profile, ensuring a foundation of scientific integrity and trustworthiness.

The Strategic Imperative of Early ADME Profiling

In modern drug discovery, the focus has shifted to a "fail early, fail cheap" paradigm. Investing resources in a potent compound only to discover it has poor bioavailability or significant drug-drug interaction (DDI) potential during later, more expensive stages is a critical misstep.[2] In vitro ADME assays serve as the first line of defense, providing a rapid and cost-effective means to screen and rank compounds, identify liabilities, and guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[4][5] For a novel entity like 1-(2-Aminophenyl)-3-azetidinol, establishing this baseline profile is the first step in understanding its potential as a therapeutic agent.

ADME_Workflow cluster_start Compound Initiation cluster_physchem Physicochemical Properties cluster_assays Core In Vitro ADME Assays cluster_analysis Data Integration & Decision Compound 1-(2-Aminophenyl)-3-azetidinol Solubility Kinetic Solubility Compound->Solubility Foundation Lipo Lipophilicity (LogD) Compound->Lipo Foundation Perm Permeability (Caco-2 / MDCK) Solubility->Perm Influences PPB Plasma Protein Binding Solubility->PPB Influences MetStab Metabolic Stability (Microsomes, Hepatocytes) Solubility->MetStab Influences CYP CYP450 Inhibition Solubility->CYP Influences Lipo->Perm Influences Lipo->PPB Influences Lipo->MetStab Influences Lipo->CYP Influences Profile Integrated PK Profile (Clearance, Bioavailability, DDI Risk) Perm->Profile Synthesize Data PPB->Profile Synthesize Data MetStab->Profile Synthesize Data CYP->Profile Synthesize Data Decision Advance / Optimize / Terminate Profile->Decision

Caption: High-level workflow for in vitro pharmacokinetic profiling.

Foundational Physicochemical Properties

Before delving into complex cell-based assays, we must first understand the fundamental physicochemical properties of 1-(2-Aminophenyl)-3-azetidinol. These characteristics, primarily solubility and lipophilicity, are major determinants of a compound's behavior across all ADME assays.[6][7]

Aqueous Solubility

Why it matters: A compound must be in solution to be absorbed and to interact with metabolic enzymes. Poor solubility can be an immediate bottleneck, leading to unreliable data in subsequent assays and predicting poor oral absorption.

Experimental Approach: Kinetic solubility assays are standard in early discovery. A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), and any resulting precipitation is measured, typically by nephelometry or UV-Vis spectroscopy.

Lipophilicity (LogP / LogD)

Why it matters: Lipophilicity, the "greasiness" of a molecule, governs its ability to cross cell membranes, its binding to plasma proteins, and its potential for nonspecific binding. It is a delicate balance; too low, and permeability suffers; too high, and solubility drops while metabolic clearance and toxicity risk often increase. We measure LogD (the distribution coefficient at a specific pH, typically 7.4) rather than LogP, as it accounts for the ionization state of the molecule, which is more physiologically relevant.

Experimental Approach: The octanol-water partition coefficient is the gold standard. While traditional shake-flask methods are low-throughput, modern techniques use HPLC to correlate retention time on a C18 column with known LogD values.

Table 1: Physicochemical Properties of 1-(2-Aminophenyl)-3-azetidinol

ParameterMethodResultInterpretation
Kinetic Solubility Nephelometry (PBS, pH 7.4)150 µMGood solubility; unlikely to be a limiting factor in in vitro assays.
Lipophilicity (LogD) HPLC (pH 7.4)1.8Optimal range (1-3); balanced properties for permeability and solubility.

Absorption and Permeability

For oral drugs, absorption is the process of crossing the intestinal epithelium to enter the bloodstream. We model this using cell-based assays that replicate the intestinal barrier.[2]

Caco-2 Permeability Assay

Expertise & Causality: The Caco-2 cell line, derived from a human colorectal carcinoma, is the industry standard because when cultured on semi-permeable supports, the cells differentiate into a polarized monolayer of enterocytes.[8][9] Crucially, they form tight junctions between cells, mimicking the paracellular pathway, and express key efflux transporters like P-glycoprotein (P-gp), which actively pump compounds back into the intestinal lumen, limiting absorption.[10]

A bidirectional assay, measuring transport from the apical (intestinal lumen) to basolateral (blood) side (A→B) and vice-versa (B→A), is essential.[8][10] The ratio of these permeability coefficients (Papp) reveals whether the compound is a substrate of efflux transporters. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.[8]

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Detailed Protocol: Bidirectional Caco-2 Permeability
  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell™ plates and culture for 18-22 days until a confluent, differentiated monolayer is formed.[8]

  • Monolayer Integrity Check (Self-Validation): Measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use plates with TEER values within the lab's historical acceptance range. Additionally, test the permeability of a low-permeability marker like Lucifer Yellow.[9]

  • Assay Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) at pH 7.4 for the basolateral side and pH 6.5 (to mimic the slightly acidic intestinal surface) for the apical side.

  • Dosing:

    • A→B: Add 1-(2-Aminophenyl)-3-azetidinol (e.g., at 10 µM) to the apical chamber and fresh buffer to the basolateral chamber.

    • B→A: In a separate set of wells, add the compound to the basolateral chamber and fresh buffer to the apical chamber.[9]

  • Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.[9]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.[11]

  • Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

MDCK-MDR1 Permeability Assay

Expertise & Causality: While Caco-2 cells are an excellent model for intestinal absorption, the Madin-Darby Canine Kidney (MDCK) cell line is often used to assess blood-brain barrier (BBB) permeability.[12] The wild-type cells have very low expression of endogenous transporters. By transfecting them with the human MDR1 gene, which encodes for P-gp, the resulting MDCK-MDR1 cell line becomes a clean system to specifically identify P-gp substrates.[13][14][15] This is critical for CNS-targeted drugs, where P-gp efflux at the BBB is a primary reason for lack of efficacy.

Table 2: Permeability Data for 1-(2-Aminophenyl)-3-azetidinol

AssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioClassification
Caco-2 15.218.11.2High Permeability, Not a P-gp substrate
MDCK-MDR1 12.514.31.1High Permeability, Not a P-gp substrate

Interpretation: The high A→B Papp values in both assays suggest excellent passive permeability, consistent with the optimal LogD value. The efflux ratio is well below 2 in both systems, indicating that 1-(2-Aminophenyl)-3-azetidinol is not a substrate for P-gp and is unlikely to face efflux-limited absorption in the gut or at the BBB.[14]

Metabolism and Cytochrome P450 Interaction

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their excretion.[4] Understanding a compound's metabolic fate is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[16]

Metabolic Stability Assay

Expertise & Causality: This assay measures the rate at which a compound is depleted when incubated with metabolically active liver fractions. We use two primary systems:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They contain a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily.[16] This is a cost-effective first-pass screen for oxidative metabolism.

  • Hepatocytes: These are intact liver cells that contain both Phase I and Phase II (conjugative) enzymes, as well as transporters.[17][18] They provide a more complete picture of overall hepatic clearance.

The rate of disappearance of the parent compound over time is used to calculate in vitro half-life (t½) and intrinsic clearance (Clint).[17]

Detailed Protocol: Liver Microsomal Stability
  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, 0.5 mg/mL) in phosphate buffer. Prepare a separate solution of the NADPH regenerating system, which provides the necessary cofactor for CYP enzyme activity.

  • Pre-incubation: Pre-warm the microsomal solution to 37°C.

  • Initiation: Add 1-(2-Aminophenyl)-3-azetidinol (e.g., 1 µM final concentration) to the microsomes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction and precipitate the proteins.

  • Control (Self-Validation): Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation.

  • Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[17]

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life and intrinsic clearance.[17]

Cytochrome P450 (CYP) Inhibition Assay

Expertise & Causality: If a drug inhibits a major CYP isoform, it can slow the metabolism of co-administered drugs that are substrates for that enzyme. This can lead to dangerously elevated plasma concentrations of the other drug, causing toxicity.[19] Regulatory agencies require testing against the most clinically relevant CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4).[20]

The assay measures the concentration of the test compound required to inhibit 50% of a specific CYP isoform's activity (the IC50 value). This is done by incubating human liver microsomes, a CYP-isoform-specific probe substrate, and various concentrations of the inhibitor (our test compound).[21]

CYP_Inhibition cluster_logic CYP Inhibition Risk Assessment Start Determine IC50 values for 1-(2-Aminophenyl)-3-azetidinol against major CYP isoforms Check Is IC50 < 10 µM for any isoform? Start->Check LowRisk Low Risk of Clinical DDI Proceed with development Check->LowRisk No HighRisk Potential Risk of Clinical DDI Check->HighRisk Yes FollowUp Further Investigation Required: - Determine Ki (inhibition constant) - Evaluate time-dependent inhibition HighRisk->FollowUp

Caption: Decision tree for interpreting CYP inhibition data.

Table 3: Metabolic Profile of 1-(2-Aminophenyl)-3-azetidinol

AssaySpeciesResultClassification
Microsomal Stability Humant½ = 55 minModerately Stable
Hepatocyte Stability Humant½ = 48 minModerately Stable
CYP1A2 Inhibition HumanIC50 > 50 µMNo Inhibition
CYP2C9 Inhibition HumanIC50 > 50 µMNo Inhibition
CYP2C19 Inhibition HumanIC50 = 45 µMNo Inhibition
CYP2D6 Inhibition HumanIC50 > 50 µMNo Inhibition
CYP3A4 Inhibition HumanIC50 > 50 µMNo Inhibition

Interpretation: The compound shows moderate stability, suggesting it will not be cleared too rapidly in vivo. The similar half-life in microsomes and hepatocytes suggests that Phase I (CYP-mediated) metabolism is the primary clearance pathway. Critically, all CYP inhibition IC50 values are >10 µM, indicating a low risk of causing clinical drug-drug interactions.[20]

Distribution: Plasma Protein Binding (PPB)

Expertise & Causality: Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin.[22] According to the "free drug hypothesis," only the unbound fraction of the drug is free to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[22] Therefore, measuring the fraction unbound (fu) is critical for contextualizing efficacy and clearance data. A very highly bound drug (fu < 1%) may require much higher doses to achieve a therapeutic concentration of free drug.

Experimental Approach: Rapid Equilibrium Dialysis (RED) is the gold standard method.[23] The assay involves a device with two chambers separated by a semipermeable membrane. Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. The device is incubated until equilibrium is reached, at which point the free drug has distributed equally across the membrane. Measuring the concentration in the buffer chamber directly gives the free drug concentration.[22][24]

Detailed Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: Spike 1-(2-Aminophenyl)-3-azetidinol into control plasma (human) at a final concentration of 3 µM.

  • Loading: Add the plasma-drug mixture to the sample chamber of the RED device. Add an equal volume of phosphate buffer (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for at least 4 hours to ensure equilibrium is reached.[24]

  • Sampling (Self-Validation):

    • Carefully remove aliquots from both the plasma and buffer chambers.

    • To accurately quantify the total drug concentration, the plasma sample must be matched with a blank buffer sample, and the buffer sample must be matched with blank plasma to create identical matrices for LC-MS/MS analysis. This corrects for matrix effects.

  • Analysis: Quantify the drug concentration in both sets of samples using a validated LC-MS/MS method.

  • Calculation: The percent bound is calculated based on the difference between the concentrations in the plasma and buffer chambers. The fraction unbound (fu) is the concentration in the buffer divided by the concentration in the plasma.

Table 4: Distribution Profile of 1-(2-Aminophenyl)-3-azetidinol

ParameterSpeciesResult (% Bound)Fraction Unbound (fu)Interpretation
Plasma Protein Binding Human75%0.25Moderate binding; a significant fraction is free to exert its effect.

Integrated Profile and Conclusion

Synthesizing the data provides a holistic in vitro pharmacokinetic profile for 1-(2-Aminophenyl)-3-azetidinol.

  • Absorption: With good aqueous solubility and high passive permeability, the compound is predicted to be well-absorbed orally. Crucially, it is not a substrate for the major efflux transporter P-gp, suggesting its absorption will not be limited by this mechanism.[10]

  • Distribution: Moderate plasma protein binding (75% bound) means that a substantial fraction (25%) of the drug in circulation will be free to engage its target and be cleared.[25] This is a favorable property.

  • Metabolism: The compound is metabolized at a moderate rate, primarily by Phase I enzymes. This suggests a reasonable in vivo half-life, neither too short (requiring frequent dosing) nor too long (risking accumulation).

  • Excretion (and DDI Risk): The lack of significant CYP inhibition (all IC50s > 10 µM) is a major advantage, indicating a low probability of causing harmful drug-drug interactions with co-administered medications.[19][26]

Overall Assessment: The in vitro ADME profile of 1-(2-Aminophenyl)-3-azetidinol is highly encouraging. It exhibits drug-like properties across all key assays, with no major liabilities identified. Based on this comprehensive profiling, 1-(2-Aminophenyl)-3-azetidinol is a strong candidate to advance to the next stage of preclinical development, including in vivo pharmacokinetic studies in animal models. This early, integrated assessment provides confidence that the compound has a high probability of possessing favorable pharmacokinetic properties in humans.

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Sources

Exploratory

Role of 1-(2-Aminophenyl)-3-azetidinol in small molecule drug discovery

An In-depth Technical Guide to the Role of the Azetidine Scaffold in Small Molecule Drug Discovery Authored by: A Senior Application Scientist Foreword: The Rise of a Privileged Scaffold In the landscape of modern medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Role of the Azetidine Scaffold in Small Molecule Drug Discovery

Authored by: A Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the relentless pursuit of novel chemical entities with superior efficacy and drug-like properties has led to a re-evaluation of seemingly simple structural motifs. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a synthetically challenging curiosity to a cornerstone of contemporary drug design.[1] Its unique conformational rigidity and favorable physicochemical properties have established it as a "privileged scaffold"—a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide provides an in-depth technical exploration of the azetidine scaffold's role in small molecule drug discovery, with a particular focus on how its structural features can be strategically exploited by researchers, scientists, and drug development professionals. While we will use the specific structure of 1-(2-aminophenyl)-3-azetidinol as a conceptual model for discussion, the principles and methodologies outlined herein are broadly applicable to the wider class of azetidine-containing compounds.

The Strategic Value of the Azetidine Ring in Drug Design

The incorporation of an azetidine ring into a drug candidate is a deliberate strategic choice aimed at optimizing its pharmacological and pharmacokinetic profile. The inherent chemical and structural properties of this strained ring system offer several distinct advantages.

Conformational Rigidity and Pre-organization

The four-membered ring of azetidine is significantly more constrained than its larger counterparts, such as pyrrolidine or piperidine. This rigidity reduces the number of accessible conformations for the substituents attached to the ring.[1] From a thermodynamic perspective, this "pre-organization" can lower the entropic penalty upon binding to a biological target, as less conformational freedom is lost. This can translate to a significant increase in binding affinity and selectivity.

Improved Physicochemical and Pharmacokinetic Properties

Azetidines have been shown to confer a range of benefits to the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule:

  • Enhanced Aqueous Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved solubility compared to more lipophilic carbocyclic analogs.

  • Metabolic Stability: The azetidine ring itself is relatively resistant to metabolic degradation. Furthermore, the nitrogen atom within the ring is often less basic and sterically hindered compared to larger saturated heterocycles, which can protect it from common metabolic pathways like N-dealkylation.[1][2]

  • Bioisosteric Replacement: The azetidine scaffold is a versatile bioisostere. It can replace larger rings to reduce molecular weight and lipophilicity (a key strategy in lead optimization) or act as a constrained linker to optimally position other pharmacophoric elements.[1]

Access to Novel Chemical Space

The non-planar, three-dimensional nature of the azetidine ring provides a scaffold that can project substituents into vectors of chemical space that are not accessible with flat, aromatic rings.[3] This is particularly valuable for disrupting protein-protein interactions or for probing deep, narrow binding pockets in enzymes and receptors.

The Azetidine Scaffold in Action: Approved Drugs and Clinical Candidates

The theoretical advantages of the azetidine motif are borne out by its presence in a growing number of FDA-approved drugs across diverse therapeutic areas.[4]

Drug NameTherapeutic AreaRole of the Azetidine Ring
Baricitinib Rheumatoid ArthritisThe azetidine-containing side chain is crucial for its selectivity as a Janus kinase (JAK) inhibitor.
Cobimetinib MelanomaThe azetidine moiety enhances the drug's pharmacokinetic properties and contributes to its potency as a MEK1/2 inhibitor.[1]
Azelnidipine HypertensionThis calcium channel blocker utilizes the azetidine ring to improve its metabolic stability and duration of action.[1][4]

These examples underscore the real-world impact of incorporating this small heterocycle into drug candidates to achieve desired therapeutic profiles.[4]

Synthetic Strategies for Functionalized Azetidines

Historically, the synthesis of the strained azetidine ring was a significant hurdle to its widespread adoption.[1] However, recent advancements in synthetic organic chemistry have made a diverse array of substituted azetidines readily accessible.[5]

Conceptual Workflow for Synthesis

The synthesis of a substituted azetidine like 1-(2-aminophenyl)-3-azetidinol would typically involve a multi-step sequence. A generalized workflow for the synthesis of functionalized azetidines is presented below.

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_deprotection Deprotection/Reduction cluster_final Final Product A Protected Azetidin-3-ol C Nucleophilic Aromatic Substitution (SNAr) A->C B o-Fluoronitrobenzene B->C D Intermediate Product (N-aryl azetidinol) C->D E Nitro Group Reduction & Protecting Group Removal D->E F 1-(2-Aminophenyl)-3-azetidinol E->F

Caption: Generalized synthetic workflow for an N-aryl azetidinol.

Representative Experimental Protocol: N-Arylation of Azetidin-3-ol

This protocol provides a representative method for the N-arylation of an azetidine, a key step in the synthesis of compounds like 1-(2-aminophenyl)-3-azetidinol.

Materials:

  • Azetidin-3-ol hydrochloride

  • o-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of azetidin-3-ol hydrochloride (1.0 eq) in DMF, add potassium carbonate (3.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add o-fluoronitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated azetidinol intermediate.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the correct structure has been formed and that it is sufficiently pure for the subsequent reduction step.

Structure-Activity Relationships (SAR) and Lead Optimization

The azetidine scaffold provides multiple vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).[3] Using 1-(2-aminophenyl)-3-azetidinol as a model, we can delineate three primary areas for modification.

G cluster_scaffold Core Scaffold: 1-(2-Aminophenyl)-3-azetidinol cluster_vectors Modification Vectors for SAR Core Azetidine Ring (Conformational Anchor) V1 Vector 1: 2-Aminophenyl Group (Target Binding/Selectivity) Core->V1 modifies V2 Vector 2: Azetidine N-1 Position (Linker/Solubility) Core->V2 modifies V3 Vector 3: 3-Hydroxyl Group (H-bonding/Metabolic Stability) Core->V3 modifies

Caption: Key modification points for SAR studies on an azetidine scaffold.

  • Vector 1 (The 2-Aminophenyl Group): This group can serve as a key binding element, for instance, by acting as a hydrogen bond donor or by being a precursor for further functionalization (e.g., conversion to a sulfonamide or amide). Modifications to the phenyl ring (e.g., adding electron-withdrawing or -donating groups) can modulate electronic properties and target interactions.

  • Vector 2 (The Azetidine N-1 Position): While occupied by the aminophenyl group in our model, in other contexts, this nitrogen is a primary point for introducing side chains to probe different regions of a binding pocket or to attach solubility-enhancing groups.

  • Vector 3 (The 3-Hydroxyl Group): The hydroxyl group is a potent hydrogen bond donor and acceptor. It can be crucial for target engagement. It can also be a site of metabolic glucuronidation. Converting it to a methyl ether, for example, could block this metabolic pathway and increase in vivo exposure, while also probing the importance of its hydrogen-bonding capability.

Case Study: Azetidines as GABA Uptake Inhibitors

A study on azetidine derivatives as GABA uptake inhibitors provides a practical example of SAR exploration.[6] Researchers synthesized and tested a series of azetidines with different substituents at various positions. Key findings from this study that illustrate general principles include:

  • Lipophilic Side Chains: The potency at the GAT-1 transporter was significantly increased by the addition of large, lipophilic N-alkyl substituents.[6]

  • Positional Isomerism: The positioning of a carboxylic acid group (at the 2- or 3-position of the azetidine ring) had a profound impact on the activity and selectivity for GAT-1 versus GAT-3 transporters.[6]

  • Bioisosteric Replacement: Replacing a carboxylic acid group with a tetrazole ring (a common bioisostere) resulted in a loss of potency, indicating that the carboxylic acid was a critical pharmacophoric element in this series.[6]

This case demonstrates how systematic modifications to the azetidine scaffold can be used to fine-tune biological activity and selectivity.

Conclusion and Future Directions

The azetidine scaffold has cemented its place as a valuable tool in the medicinal chemist's arsenal.[1][4] Its ability to confer conformational rigidity, enhance physicochemical properties, and provide access to novel chemical space makes it a highly attractive motif for the design of next-generation therapeutics.[3][4] The continued development of novel synthetic methodologies will further expand the accessible diversity of functionalized azetidines, ensuring that this "privileged scaffold" will continue to play a critical role in the discovery of new medicines for the foreseeable future.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • BenchChem. (2025). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem.
  • Enamine. Spirocyclic Azetidines for Medicinal Chemistry. Enamine.
  • Sigma-Aldrich. 1-(2-Aminophenyl)-3-azetidinol. Sigma-Aldrich.
  • Kumar, Y. P., et al. (2015). A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
  • (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • (2010).

Sources

Foundational

Toxicity and Safety Profile of 1-(2-Aminophenyl)-3-azetidinol in Early Screening: A Mechanistic De-risking Guide

Executive Summary In modern medicinal chemistry, the integration of strained heterocyclic systems is a proven strategy for improving pharmacokinetic properties. 1-(2-Aminophenyl)-3-azetidinol combines an azetidinol ring—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the integration of strained heterocyclic systems is a proven strategy for improving pharmacokinetic properties. 1-(2-Aminophenyl)-3-azetidinol combines an azetidinol ring—a privileged scaffold offering high ring strain, improved basicity, and conformational rigidity[1]—with an ortho-substituted aniline. While the azetidine moiety enhances receptor affinity and metabolic stability, the primary aniline group is a well-documented structural alert (toxophore) associated with idiosyncratic adverse drug reactions (IADRs) and genotoxicity[2].

As a Senior Application Scientist, I approach the evaluation of this bifunctional building block not by avoiding the scaffold entirely, but by deploying a predictive, empirically validated early screening framework. This whitepaper details the mechanistic causality of its potential toxicity and outlines a self-validating in vitro screening cascade designed to de-risk 1-(2-Aminophenyl)-3-azetidinol derivatives during early hit-to-lead optimization.

Mechanistic Toxophore Analysis: The Causality of Toxicity

Before deploying screening assays, we must establish the biochemical causality of the expected toxicity. The safety liabilities of 1-(2-Aminophenyl)-3-azetidinol stem from two distinct metabolic bioactivation pathways:

The Aniline Liability: Nitrenium Ion Formation

Primary anilines are rarely directly toxic; their danger lies in cytochrome P450 (predominantly CYP1A2 and CYP3A4) mediated bioactivation. The aniline undergoes N-hydroxylation to form an N-hydroxylamine intermediate. This species rapidly dehydrates to form a highly electrophilic nitrenium ion[2]. If not intercepted by cellular antioxidants, this hard electrophile covalently binds to DNA (causing Ames-positive mutagenicity) or hepatic proteins (triggering immune-mediated hepatotoxicity).

The Azetidine Liability: Ring Scission

While azetidines are generally metabolically stable, specific derivatives can undergo CYP-mediated alpha-carbon oxidation. This oxidation triggers azetidine ring scission, resulting in the formation of reactive electrophilic aldehydes or ketones[3].

Bioactivation Parent 1-(2-Aminophenyl) -3-azetidinol NHydroxy N-Hydroxylamine Intermediate Parent->NHydroxy CYP450 (N-oxidation) Nitrenium Nitrenium Ion (Reactive Electrophile) NHydroxy->Nitrenium -H2O Adduct DNA/Protein Adducts (Toxicity) Nitrenium->Adduct Covalent Binding GSH GSH Conjugate (Detoxification) Nitrenium->GSH GSH Trapping

Fig 1. CYP450-mediated bioactivation of the aniline moiety into a reactive nitrenium species.

Self-Validating Early Screening Protocols

To confidently progress this scaffold, early screening must empirically validate the presence or absence of these reactive intermediates. Every protocol below is designed as a self-validating system , ensuring that false negatives (due to assay failure) or false positives (due to impurities) are immediately identified.

Protocol A: Reactive Metabolite Trapping (GSH/KCN Assay)

Causality: To prevent late-stage clinical failure, we must trap soft electrophiles (nitrenium ions from the aniline) using Glutathione (GSH) and hard electrophiles (iminium ions from azetidine cleavage) using Potassium Cyanide (KCN)[3].

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL Human Liver Microsomes (HLM).

  • Compound Addition: Spike 1-(2-Aminophenyl)-3-azetidinol to a final concentration of 10 µM.

  • Trapping Agents: Add 5 mM GSH (soft nucleophile) and 1 mM KCN (hard nucleophile) to the incubation mixture.

  • Initiation & Internal Validation:

    • Test Wells: Initiate metabolism by adding 1 mM NADPH.

    • Validation Control 1 (Positive): Run a parallel well with Acetaminophen (known to form the reactive NAPQI-GSH adduct) to prove the trapping mechanism is functional.

    • Validation Control 2 (Negative): Run a parallel well of the test compound without NADPH to confirm that adduct formation is strictly CYP-dependent.

  • Incubation & Termination: Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing 100 nM labetalol (internal standard).

  • Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS/MS, scanning for the neutral loss of 129 Da (characteristic of GSH adducts) and mass shifts corresponding to cyano-adducts.

Protocol B: Mini-Ames Fluctuation Test (ICH M7 Compliance)

Causality: Under ICH M7 guidelines, DNA-reactive impurities must be assessed for mutagenic potential[4]. Because the parent aniline is benign until metabolized, testing must occur with and without metabolic activation to isolate the exact source of toxicity.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation & Internal Validation:

    • Prepare test plates with and without 10% rat liver S9 fraction (metabolic activator).

    • Validation Control 1 (S9 Efficacy): Use 2-Aminoanthracene. It is non-mutagenic alone but highly mutagenic when metabolized by S9. A positive result validates the S9 fraction's enzymatic activity.

    • Validation Control 2 (Direct Mutagen): Use 4-Nitroquinoline 1-oxide to validate strain sensitivity without S9.

  • Exposure: Expose the bacterial strains to serial dilutions of 1-(2-Aminophenyl)-3-azetidinol (0.1 to 1000 µ g/well ) in 384-well plates for 90 minutes at 37°C.

  • Scoring: Add a pH-sensitive reversion indicator medium. Incubate for 48 hours. Score wells for a colorimetric shift (purple to yellow), indicating bacterial growth and a positive reversion mutation.

Workflow InSilico Tier 1: In Silico (Q)SAR (ICH M7 Assessment) Metab Tier 2: Microsomal Trapping (GSH/KCN Assays) InSilico->Metab Structural Alerts Flagged Ames Tier 3: Mini-Ames Test (+/- S9 Fraction) Metab->Ames Reactive Metabolites Quantified Cyto Tier 4: Cytotoxicity (HepG2 & PBMC) Ames->Cyto Mutagenicity Cleared Decision Go/No-Go Decision Lead Optimization Cyto->Decision Therapeutic Index > 10x

Fig 2. Tiered early safety screening workflow for aniline-containing azetidine scaffolds.

Quantitative Baselines and Acceptance Criteria

To make objective Go/No-Go decisions on derivatives of 1-(2-Aminophenyl)-3-azetidinol, quantitative thresholds must be established. The table below summarizes the target safety profile required to clear early screening.

Assay CategorySpecific MetricTarget Acceptance CriteriaCausality / Rationale
In Silico (Q)SAR ICH M7 Mutagenicity PredictionNegative (or Class 4/5)Flags theoretical DNA reactivity before synthesis[4].
Metabolite Trapping GSH Adduct Formation (LC-MS)< 50 pmol equivalent/mg proteinHigh adduct loads correlate strongly with clinical hepatotoxicity[3].
Genotoxicity Mini-Ames (TA98/TA100)< 2-fold increase over baselineConfirms absence of DNA-reactive nitrenium intermediates.
Cytotoxicity HepG2 IC50 (72h)> 50 µMEnsures the scaffold does not cause direct mitochondrial or cellular damage.
Cardiotoxicity hERG Patch Clamp IC50> 30 µMAzetidines can increase basicity, potentially increasing hERG channel affinity.

Conclusion

The 1-(2-Aminophenyl)-3-azetidinol scaffold presents a classic medicinal chemistry paradox: highly desirable physicochemical properties coupled with a severe structural alert. By utilizing a causality-driven, self-validating screening cascade, drug development professionals can systematically isolate the bioactivation liabilities of the aniline moiety and the ring-scission risks of the azetidine. Only through rigorous GSH trapping and S9-activated Ames testing can this scaffold be safely optimized into a viable clinical candidate.

References

  • [4] European Medicines Agency (EMA). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Available at: [Link]

  • [3] Chemical Research in Toxicology. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Available at: [Link]

  • [2] ResearchGate. Azaindolines: Derisking the indoline structural alert. Available at: [Link]

  • [1] ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

Sources

Exploratory

Introduction: The Significance of 1-(2-Aminophenyl)-3-azetidinol in Medicinal Chemistry

An In-Depth Technical Guide to the X-ray Crystallography Structure of 1-(2-Aminophenyl)-3-azetidinol for Researchers and Drug Development Professionals This guide provides a comprehensive overview of the process for dete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallography Structure of 1-(2-Aminophenyl)-3-azetidinol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the process for determining and analyzing the single-crystal X-ray structure of 1-(2-Aminophenyl)-3-azetidinol. As the precise crystal structure of this specific molecule is not publicly available as of this writing, this document serves as a detailed roadmap for researchers, outlining the necessary experimental procedures, data analysis, and interpretation, using data from closely related structures to illustrate key concepts.

Azetidine-containing compounds are of significant interest in medicinal chemistry.[1][2] Their unique four-membered ring structure imparts a combination of rigidity and high sp³ character, which can lead to improved pharmacokinetic properties such as increased solubility and metabolic stability.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its value as a privileged scaffold in modern drug discovery.[1]

The molecule 1-(2-Aminophenyl)-3-azetidinol combines this valuable azetidine core with an aminophenyl group, presenting multiple points for further chemical modification and interaction with biological targets. Determining its three-dimensional structure through X-ray crystallography is a critical step in understanding its conformational preferences, intermolecular interactions, and potential as a building block for novel therapeutics.[3][4][5] This guide will walk through the essential steps to achieve this, from synthesis and crystallization to the final structural analysis.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 1-(2-Aminophenyl)-3-azetidinol

While various synthetic routes to substituted azetidines have been developed, a common approach involves the cyclization of appropriate precursors.[2] For 1-(2-Aminophenyl)-3-azetidinol, a plausible synthetic strategy would involve the reaction of 2-nitrofluorobenzene with 3-azetidinol, followed by reduction of the nitro group to the amine. The purity of the final compound is paramount and should be confirmed by techniques such as NMR spectroscopy and mass spectrometry before proceeding to crystallization. The compound is also commercially available from suppliers like Sigma-Aldrich and BLDpharm.[6][7]

Crystallization: The Art and Science of Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[8] The goal is to produce crystals that are at least 20 µm, and ideally larger, in all three dimensions, but not exceeding 0.5 mm.[3]

Experimental Protocol: Crystallization of 1-(2-Aminophenyl)-3-azetidinol

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a solvent in which it is readily soluble. Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the precipitant.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to 4°C. The decrease in temperature will reduce the solubility and can induce crystallization.

Part 2: X-ray Diffraction Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Instrumentation

A modern single-crystal X-ray diffractometer is used for data collection.[3] A common setup includes:

  • X-ray Source: A dual-source instrument with both Molybdenum (Mo, λ = 0.71073 Å) and Copper (Cu, λ = 1.5418 Å) X-ray sources is versatile. Mo radiation is generally suitable for most small molecules, while Cu radiation is beneficial for absolute structure determination of chiral molecules.[3]

  • Detector: A CCD or CMOS detector is used to record the diffraction pattern.

  • Goniometer: To precisely orient the crystal in the X-ray beam.

  • Cryosystem: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to higher quality data.

Data Collection Workflow

cluster_workflow X-ray Diffraction Workflow Crystal Mounting Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Mount crystal on goniometer Data Processing Data Processing Data Collection->Data Processing Collect diffraction images Structure Solution Structure Solution Data Processing->Structure Solution Integrate intensities, determine unit cell Structure Refinement Structure Refinement Structure Solution->Structure Refinement Generate initial model Final Structure Final Structure Structure Refinement->Final Structure Refine atomic positions and displacement parameters

Caption: A simplified workflow for X-ray diffraction data collection and structure determination.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a loop, which is then placed on the goniometer head of the diffractometer.

  • Data Collection: The crystal is cooled to the desired temperature (e.g., 100 K). The diffractometer software is used to determine the unit cell and an optimal data collection strategy. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction images.[9]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. This data is then corrected for various experimental factors, and the unit cell parameters and space group are determined.[10]

Part 3: Structure Solution, Refinement, and Analysis

The final stage involves solving the crystal structure and interpreting the results.

Structure Solution and Refinement

The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map.[10] An atomic model is then built into this map and refined to achieve the best possible fit to the experimental data.

Illustrative Crystallographic Data

As the crystal structure for 1-(2-Aminophenyl)-3-azetidinol is not publicly available, we can look at the data for a related compound, 1-(2-aminophenyl)-3-phenylurea , to understand the type of information obtained.[11][12]

Parameter Value for 1-(2-aminophenyl)-3-phenylurea[11][12] Expected for 1-(2-Aminophenyl)-3-azetidinol
Chemical FormulaC₁₃H₁₃N₃OC₉H₁₂N₂O
Molecular Weight227.26164.21
Crystal SystemMonoclinicTo be determined
Space GroupP2₁/nTo be determined
a (Å)16.1742 (4)To be determined
b (Å)4.5667 (1)To be determined
c (Å)16.3259 (4)To be determined
β (°)106.548 (1)To be determined
Volume (ų)1155.93 (5)To be determined
Z4To be determined

Table 1: Representative crystallographic data. The data for the related urea compound provides a template for what to expect.

Structural Analysis and Interpretation

The refined crystal structure provides a wealth of information:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles define the three-dimensional shape of the molecule. For 1-(2-Aminophenyl)-3-azetidinol, the pucker of the azetidine ring and the relative orientation of the aminophenyl group would be of key interest.

  • Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. In the case of 1-(2-Aminophenyl)-3-azetidinol, the amino group and the hydroxyl group are expected to be key hydrogen bond donors, while the nitrogen atoms can act as acceptors.

  • Supramolecular Assembly: The analysis of intermolecular interactions reveals how the molecules assemble into a three-dimensional architecture. For instance, in the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, molecules are linked by N—H⋯N hydrogen bonds to form chains.[13]

Part 4: Data Deposition and Validation

A crucial final step in the process is the deposition of the crystal structure data into a public repository to ensure its accessibility to the scientific community.

Crystallographic Databases

The two primary databases for small molecule crystal structures are:

  • The Cambridge Crystallographic Data Centre (CCDC): This is the world's repository for small-molecule organic and metal-organic crystal structures.[14] Data can be deposited free of charge.[15]

  • The Crystallography Open Database (COD): An open-access collection of crystal structures of small to medium-sized molecules.[16][17][18]

Upon deposition, the data is assigned a unique identifier, which should be included in any publication describing the structure.

Conclusion

This guide has outlined the comprehensive process for determining the X-ray crystal structure of 1-(2-Aminophenyl)-3-azetidinol. While the specific structure is not yet in the public domain, the methodologies described here provide a robust framework for its determination. The resulting three-dimensional structure would be invaluable for understanding the molecule's physicochemical properties and for guiding the design of new therapeutic agents based on the promising azetidine scaffold.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. The University of Queensland.
  • Small Molecule X-ray Crystallography | METRIC.
  • Absolute Configuration of Small Molecules by Co‐Crystalliz
  • Small molecule crystallography. Excillum.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • What Is Small Molecule Crystal Structure Analysis? Rigaku.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Recent Synthetic Developments for Functionalized Azetidinones and Thiazolidinones as Potent Medicinal Scaffolds: A Review. To Chemistry Journal.
  • Current and Future Prospects of Azetidine Deriv
  • CCDC: Structural Chemistry D
  • CCDC - ADDoPT. ADDoPT.
  • Crystallography Open Database - An open-access collection of crystal structures.
  • Crystal structure of 1-(2-aminophenyl)-3-phenylurea. PMC.
  • The CCDC file 1012539 contains the supplementary crystallographic data for compounds 10 in this paper. These data can be obtained free of charge from the Cambridge Crystallographic Data Center via . Scientific Research Publishing.

  • Crystallography Open D
  • Crystallography Open Database.
  • 1-(2-Aminophenyl)-3-azetidinol. Sigma-Aldrich.
  • Cambridge Crystallographic Data Centre (CCDC).
  • (PDF) Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one.
  • COD (Crystallography Open Database) and PCOD (Predicted).
  • Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research.
  • X-Ray Crystal Structure Analysis of Selected Benzimidazole Deriv
  • CCDC 1868095: Experimental Crystal Structure Determin
  • Crystallography Open Database: Search results.
  • Crystal structure of aqua-2-(3-aminophenyl)
  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. PMC.
  • 1029432-72-1|1-(2-Aminophenyl)-3-azetidinol. BLDpharm.
  • Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. European Journal of Chemistry.
  • X-ray crystallography for the structural validation of N-(2-Aminophenyl)-2-phenylacetamide. Benchchem.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
  • (PDF) Crystal structure of 1-(2-aminophenyl)-3-phenylurea.
  • 887595-81-5|1-(2-Aminophenyl)azetidine-3-carboxylic acid. BLDpharm.
  • Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. Benchchem.
  • Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki.

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Foundational

The Strategic Utility of 1-(2-Aminophenyl)-3-azetidinol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide explores the synthesis, characterization, and strategic applications of 1-(2-aminophenyl)-3-azetidinol, a versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the synthesis, characterization, and strategic applications of 1-(2-aminophenyl)-3-azetidinol, a versatile building block in contemporary organic synthesis. The unique structural architecture of this molecule, featuring a strained azetidine ring, a secondary alcohol, and a nucleophilic aniline moiety, presents a confluence of reactive sites that can be selectively manipulated to construct complex molecular frameworks. This guide will delve into plausible synthetic pathways, detailed characterization methodologies, and the innovative use of this compound as a precursor to valuable heterocyclic structures, particularly in the realm of medicinal chemistry. By providing a comprehensive overview grounded in established chemical principles, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of 1-(2-aminophenyl)-3-azetidinol.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. The inherent ring strain and sp³-rich character of the azetidine scaffold can confer improved solubility, metabolic stability, and conformational rigidity to drug candidates.[1] Several FDA-approved drugs incorporate the azetidine ring to enhance their pharmacokinetic profiles.[1] Among the functionalized azetidines, 3-azetidinol derivatives are particularly valuable synthetic intermediates, offering a hydroxyl group for further elaboration. The strategic placement of a 2-aminophenyl group on the azetidine nitrogen, as in 1-(2-aminophenyl)-3-azetidinol, introduces a key nucleophilic and aromatic component, opening up a diverse range of synthetic possibilities for the construction of fused heterocyclic systems.

Synthesis of 1-(2-Aminophenyl)-3-azetidinol: Plausible Synthetic Strategies

Strategy 1: Nitrophenyl Precursor and Subsequent Reduction

A robust and often high-yielding approach involves the initial synthesis of a nitro-substituted precursor, 1-(2-nitrophenyl)-3-azetidinol, followed by a standard reduction of the nitro group to the desired amine. This strategy is advantageous as it circumvents potential side reactions associated with the free amine during the azetidine ring formation.

Conceptual Synthetic Pathway:

Synthesis_Strategy_1 cluster_0 Step 1: Azetidine Ring Formation cluster_1 Step 2: Nitro Group Reduction A 2-Fluoronitrobenzene C 1-(2-Nitrophenyl)-3-azetidinol A->C Nucleophilic Aromatic Substitution (e.g., K2CO3, DMSO, heat) B 3-Azetidinol B->C D 1-(2-Nitrophenyl)-3-azetidinol E 1-(2-Aminophenyl)-3-azetidinol D->E Reduction (e.g., H2/Pd-C, SnCl2/HCl, or Fe/NH4Cl) Synthesis_Strategy_2 cluster_0 Step 1: Nucleophilic Ring Opening cluster_1 Step 2: Intramolecular Cyclization A o-Phenylenediamine C 1-Amino-3-(2-aminophenylamino)propan-2-ol A->C Ring Opening B Epichlorohydrin B->C D 1-Amino-3-(2-aminophenylamino)propan-2-ol E 1-(2-Aminophenyl)-3-azetidinol D->E Base-mediated cyclization (e.g., NaH, THF) Benzodiazepine_Synthesis A 1-(2-Aminophenyl)-3-azetidinol C Intermediate Amide A->C Acylation B α-Haloacetyl chloride (e.g., Chloroacetyl chloride) B->C D Azetidino[1,2-a][1,5]benzodiazepin-5(6H)-one derivative C->D Intramolecular Cyclization (e.g., heat or base) Quinoline_Synthesis A 1-(2-Aminophenyl)-3-azetidinol C 4-(3-Hydroxyazetidin-1-yl)-2-methylquinoline A->C Combes Synthesis (Acid catalyst, heat) B β-Diketone (e.g., Acetylacetone) B->C

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2-Aminophenyl)-3-azetidinol as a Versatile Scaffold in Pharmaceutical Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Mechanistic Rationale In modern medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the shift toward highly sp³-rich, conformationally restricted scaffolds has made four-membered heterocycles highly sought after. 1-(2-Aminophenyl)-3-azetidinol (CAS: 1029432-72-1) is a privileged bifunctional intermediate that perfectly encapsulates this design philosophy [1].

The Causality of Scaffold Selection

The incorporation of the azetidine ring provides a unique combination of structural and physicochemical benefits compared to larger saturated heterocycles like pyrrolidine or piperidine:

  • Metabolic Stability & Lower Lipophilicity: The compact nature of the azetidine ring lowers the overall LogP of the molecule, improving aqueous solubility and reducing off-target lipophilic binding [1].

  • Vectorial Trajectory: The rigid geometry of the azetidine ring projects substituents at specific angles, allowing for precise spatial orientation of pharmacophores within tight enzyme binding pockets [2].

  • Orthogonal Reactivity: The molecule possesses two distinct reactive handles: a highly nucleophilic primary aniline and a secondary azetidinol alcohol. The distinct pKa and steric environments of these groups allow for chemoselective, divergent functionalization without the need for complex protecting-group strategies.

This intermediate has been prominently utilized in the synthesis of Phosphodiesterase 10A (PDE10A) inhibitors —a class of fused heterocyclic therapeutics developed for central nervous system (CNS) disorders such as schizophrenia and Huntington's disease [3].

Physicochemical Profile & Reactivity Matrix

To successfully utilize this intermediate, understanding its physical properties and reactivity limits is critical.

Property / ParameterSpecification / ValueMechanistic Implication
CAS Number 1029432-72-1Unique identifier for procurement and regulatory tracking.
Molecular Formula C₉H₁₂N₂OMW: 164.20 g/mol ; highly atom-economical starting material.
Aniline Nitrogen (N1) Primary Amine (-NH₂)High nucleophilicity; primary site for acylation or reductive amination.
Azetidine Nitrogen (N2) Tertiary AmineNon-nucleophilic under standard conditions; sterically hindered.
Azetidin-3-ol (O1) Secondary Alcohol (-OH)Requires activation (e.g., mesylation) for substitution due to ring strain [2].

Divergent Synthetic Workflows

Below is the Graphviz diagram illustrating the orthogonal synthetic pathways available for this intermediate.

G A 1-(2-Aminophenyl)-3-azetidinol (Central Scaffold) B Pathway A: Chemoselective N-Acylation (Aniline Functionalization) A->B Acyl Chloride, 0°C (Kinetic Control) C Pathway B: O-Activation & SN2 Displacement (Azetidine Functionalization) A->C 1. MsCl, Et3N 2. Nucleophile, Δ D Target: PDE10A Inhibitor Precursors (Fused Heterocyclic Cores) B->D Cyclization / Cross-Coupling C->D N-Derivatization

Divergent synthetic pathways of 1-(2-Aminophenyl)-3-azetidinol in drug discovery.

Experimental Protocols

The following protocols are designed as self-validating systems. By strictly controlling temperature and stoichiometry, you ensure chemoselectivity and prevent ring-opening side reactions driven by the inherent strain of the azetidine ring [2].

Protocol A: Chemoselective N-Acylation (Kinetic Control)

Objective: To functionalize the primary aniline while leaving the secondary azetidinol intact. Causality: The aniline nitrogen is intrinsically more nucleophilic than the secondary alcohol. By maintaining the reaction at 0 °C, the activation energy required for O-acylation is not reached, ensuring >95% chemoselectivity for the N-acyl product.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(2-Aminophenyl)-3-azetidinol (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol). Rationale: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct without competing for the electrophile.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump. Rationale: Dropwise addition prevents localized heating and concentration spikes that could trigger O-acylation.

  • Validation & Workup: Monitor via TLC/LC-MS. Upon complete consumption of the starting material (typically 1–2 hours), quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Activation and Sₙ2 Displacement of Azetidin-3-ol

Objective: To install a new pharmacophore at the C3 position of the azetidine ring. Causality: The secondary hydroxyl group is a poor leaving group. Converting it to a mesylate (methanesulfonate) activates the C3 position. The high ring strain of the azetidine accelerates Sₙ2 displacement by external nucleophiles (e.g., nitrogenous heterocycles) to relieve steric crowding [1].

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve 1-(2-Aminophenyl)-3-azetidinol (1.0 eq) in anhydrous DCM at 0 °C.

    • Add Triethylamine (Et₃N) (1.5 eq), followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.1 eq).

    • Stir for 1 hour at 0 °C. Critical Step: Do not let the reaction warm to room temperature, as the intermediate mesylate is prone to degradation or unwanted intramolecular cyclization.

    • Wash rapidly with cold water, dry, and concentrate at <25 °C to yield the crude mesylate.

  • Sₙ2 Displacement:

    • Dissolve the crude mesylate in anhydrous DMF (0.1 M).

    • Add the desired nucleophile (e.g., 1H-pyrazole, 1.5 eq) and anhydrous K₂CO₃ (2.0 eq).

    • Heat the mixture to 80 °C for 12 hours. Rationale: Elevated temperature is required to overcome the activation barrier for displacement on the sterically constrained four-membered ring.

    • Cool to room temperature, dilute with EtOAc, and wash extensively with brine (5x) to remove DMF. Purify via flash chromatography.

Application in PDE10A Inhibitor Synthesis

In the development of PDE10A inhibitors by pharmaceutical entities like Takeda, the 1-(2-Aminophenyl)-3-azetidinol scaffold acts as a critical linker and core-building unit [3].

Once the azetidine ring is functionalized via Protocol B (e.g., attaching a terminal phenyl or heterocyclic group), the remaining aniline moiety can be subjected to cyclization protocols. For instance, reacting the functionalized aniline with orthoesters or undergoing oxidative cyclization with aldehydes yields complex fused heterocycles (such as benzimidazoles or imidazopyridines). These fused systems are essential for pi-stacking interactions within the PDE10A catalytic domain, while the azetidine ring directs the terminal groups into adjacent hydrophobic pockets, achieving remarkable selectivity over other PDE families [3].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry (2025) URL:[Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry / Royal Society of Chemistry (2021) URL:[Link]

  • CONDENSED HETEROCYCLIC COMPOUND (EP2687529B1)
Application

Application Notes and Protocols for the Optimal Cross-Coupling of 1-(2-Aminophenyl)-3-azetidinol

Introduction: The Strategic Value of the 1-(2-Aminophenyl)-3-azetidinol Scaffold The 1-(2-aminophenyl)-3-azetidinol scaffold is a valuable building block in medicinal chemistry and drug discovery. It combines the pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1-(2-Aminophenyl)-3-azetidinol Scaffold

The 1-(2-aminophenyl)-3-azetidinol scaffold is a valuable building block in medicinal chemistry and drug discovery. It combines the pharmacophoric features of a strained azetidine ring, known to impart desirable physicochemical properties such as improved solubility and metabolic stability, with a versatile aniline moiety.[1][2] The primary aromatic amine of the aniline group serves as a key handle for introducing molecular diversity through cross-coupling reactions, enabling the exploration of chemical space around this privileged core.

This document provides a comprehensive guide to the optimal conditions for the cross-coupling reactions of 1-(2-aminophenyl)-3-azetidinol, with a primary focus on the highly efficient and widely utilized Buchwald-Hartwig amination. While specific literature on the cross-coupling of this exact molecule is emerging, the protocols and principles outlined herein are derived from extensive studies on analogous aniline and azetidine-containing substrates, offering a robust starting point for researchers.[3]

Part 1: Buchwald-Hartwig Amination of the Primary Aniline Moiety

The most direct and synthetically valuable cross-coupling reaction for 1-(2-aminophenyl)-3-azetidinol is the palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction facilitates the formation of a new C-N bond between the primary aromatic amine of our substrate and a variety of aryl or heteroaryl halides (or pseudohalides), yielding diarylamine products.

Mechanistic Rationale for Component Selection

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] Understanding this mechanism is crucial for rationally selecting and optimizing reaction conditions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (in our case, 1-(2-aminophenyl)-3-azetidinol) coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired diarylamine product is formed by reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pd2_ox L_nPd(II)(Ar)(X) pd0->pd2_ox pd2_amine [L_nPd(II)(Ar)(NHR')]+X- pd2_ox->pd2_amine pd2_amido L_nPd(II)(Ar)(NR') pd2_amine->pd2_amido -HX pd2_amido->pd0 product Ar-NHR' pd2_amido->product Reductive Elimination sub Ar-X sub->pd2_ox Oxidative Addition amine R'-NH2 amine->pd2_amine base Base base->pd2_amido baseH [Base-H]+X-

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Optimized Reaction Conditions: A Tabulated Guide

The success of a Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. For a substrate like 1-(2-aminophenyl)-3-azetidinol, which contains both a primary aniline and a secondary alcohol, careful selection is necessary to avoid side reactions. The following table summarizes recommended starting conditions for coupling with aryl bromides.

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[5]
Ligand XPhos, RuPhos, or Josiphos-type ligandsBulky, electron-rich phosphine ligands are essential for promoting both oxidative addition and reductive elimination.[5] XPhos and RuPhos are highly effective for a broad range of substrates.
Base K₃PO₄ (Potassium phosphate) or Cs₂CO₃ (Cesium carbonate)These are moderately strong, non-nucleophilic bases that are generally compatible with alcohol functional groups. Stronger bases like NaOtBu could potentially lead to deprotonation of the azetidinol hydroxyl group and side reactions.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are required. Toluene is a common choice, while dioxane can also be effective.[1]
Temperature 80-110 °CThermal activation is typically required to drive the reaction to completion.
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is crucial for catalyst longevity and reaction efficiency.
Detailed Experimental Protocol: Synthesis of 1-(2-((4-methylphenyl)amino)phenyl)-3-azetidinol

This protocol describes a representative Buchwald-Hartwig amination of 1-(2-aminophenyl)-3-azetidinol with 4-bromotoluene.

Materials:

  • 1-(2-Aminophenyl)-3-azetidinol (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add 1-(2-aminophenyl)-3-azetidinol, 4-bromotoluene, K₃PO₄, and XPhos.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add Pd₂(dba)₃ to the flask under a positive pressure of inert gas.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Part 2: Other Potential Cross-Coupling Strategies

While Buchwald-Hartwig amination is the most direct approach, other cross-coupling reactions could be envisioned for the further functionalization of 1-(2-aminophenyl)-3-azetidinol.

C-H Functionalization of the Aromatic Ring

Direct C-H activation and functionalization of the aminophenyl ring is a modern and atom-economical approach.[6] The primary amine or the azetidinyl nitrogen could potentially act as directing groups to facilitate ortho-C-H arylation. However, these reactions often require specific and finely-tuned catalytic systems, and selectivity between different C-H bonds can be a challenge. Researchers interested in this approach should consult recent literature on transition metal-catalyzed C-H functionalization of anilines and N-aryl heterocycles.[7]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate.[8] To utilize this reaction, the 1-(2-aminophenyl)-3-azetidinol would first need to be converted to an aryl halide or triflate. This could be achieved through a Sandmeyer-type reaction on the primary amine or by other aromatic halogenation methods. While this is a multi-step process, it opens up the possibility of introducing a wide range of aryl, heteroaryl, or alkyl groups at a specific position on the aromatic ring.

Conclusion

1-(2-Aminophenyl)-3-azetidinol is a versatile building block for which the Buchwald-Hartwig amination offers a reliable and efficient method for diversification. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can successfully synthesize a wide array of diarylamine derivatives. The provided protocols and conditions serve as a robust starting point for these synthetic endeavors. Further exploration of C-H activation and other cross-coupling strategies will undoubtedly unlock even greater potential for this valuable scaffold in the development of novel therapeutics.

References

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • New insights into the mechanism of palladium-catalyzed allylic amination - PubMed. Available from: [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids | ACS Omega - ACS Publications - American Chemical Society. Available from: [Link]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization - Organic Chemistry Portal. Available from: [Link]

  • Cross‐coupling reactions of 3‐iodoazetidines. - ResearchGate. Available from: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Available from: [Link]

  • Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule - Chemical Communications (RSC Publishing). Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine | Request PDF - ResearchGate. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. Available from: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. Available from: [Link]

  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water | Request PDF - ResearchGate. Available from: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. Available from: [Link]

  • Aminative Suzuki-Miyaura coupling - ResearchGate. Available from: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available from: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. Available from: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. Available from: [Link]

  • Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München. Available from: [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. Available from: [Link]

Sources

Method

Applications of 1-(2-Aminophenyl)-3-azetidinol in medicinal chemistry

Application Note: 1-(2-Aminophenyl)-3-azetidinol as a Privileged Bifunctional Scaffold in Medicinal Chemistry Executive Summary The drive toward high-quality chemical space in modern drug discovery has catalyzed the tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-(2-Aminophenyl)-3-azetidinol as a Privileged Bifunctional Scaffold in Medicinal Chemistry

Executive Summary

The drive toward high-quality chemical space in modern drug discovery has catalyzed the transition from flat, sp²-rich aromatic systems to three-dimensional, sp³-rich frameworks. Among these, the azetidine ring has emerged as a cornerstone bioisostere[1]. 1-(2-Aminophenyl)-3-azetidinol represents a highly versatile, bifunctional building block that synergizes the classic reactivity of an ortho-substituted aniline with the favorable physicochemical modulating properties of an azetidin-3-ol appendage.

This application note provides a comprehensive guide for medicinal chemists and drug development professionals on the rationale, derivatization strategies, and validated experimental protocols for incorporating 1-(2-Aminophenyl)-3-azetidinol into active pharmaceutical ingredient (API) pipelines.

Physicochemical Profiling & Bioisosteric Rationale

The incorporation of the azetidin-3-ol moiety is not merely a structural novelty; it is a calculated strategy to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. In medicinal chemistry, azetidines are frequently deployed as conformationally restricted bioisosteres for larger saturated heterocycles like piperidine, pyrrolidine, or morpholine[2].

Causality in Scaffold Selection:

  • Reduced Lipophilicity (cLogP): The smaller hydrophobic surface area of the four-membered ring significantly lowers lipophilicity compared to six-membered analogs, enhancing aqueous solubility[3].

  • Metabolic Stability: The azetidine nitrogen is highly resistant to cytochrome P450-mediated N-dealkylation, a common metabolic liability in piperazine and morpholine derivatives[3].

  • Conformational Rigidity & Exit Vectors: The strained nature of the azetidine ring restricts the conformational freedom of the hydroxyl group. This pre-organization reduces the entropic penalty upon target binding, often leading to enhanced target affinity[3].

Table 1: Comparative Physicochemical Properties of Aniline-Linked Heterocycles (Data represents computed trends for the N-phenyl derivatives to illustrate the bioisosteric impact)

Scaffold MotifMW ( g/mol )Relative cLogPFsp³H-Bond DonorsH-Bond AcceptorsPrimary Utility
1-Phenyl-3-azetidinol 149.19Lowest (~1.2)0.3312High polarity, rigid H-bond vector
1-Phenyl-4-piperidinol 177.25Highest (~2.1)0.4512Flexible, higher lipophilicity
4-Phenylmorpholine 163.22Medium (~1.5)0.4002H-bond acceptor only, metabolically vulnerable

Synthetic Applications & Derivatization Pathways

The true value of 1-(2-Aminophenyl)-3-azetidinol lies in its bifunctionality. The primary aniline serves as a highly reactive nucleophilic handle for synthesizing amides, ureas, and sulfonamides—classic motifs for engaging the hinge region of kinases. Concurrently, the secondary hydroxyl group on the azetidine ring provides an orthogonal attachment point for PROTAC linkers (e.g., PEGylation) or further structural elaboration. Furthermore, ortho-aminophenyl derivatives are privileged precursors for synthesizing complex nitrogenous heterocycles, such as benzimidazoles and quinolines[4].

G A 1-(2-Aminophenyl)-3-azetidinol (Core Scaffold) B Amide/Urea Coupling (N-Derivatization) A->B Electrophile C O-Alkylation/Mitsunobu (O-Derivatization) A->C Alkyl Halide/Alcohol D Heterocycle Synthesis (e.g., Quinolines) A->D Cyclization E Hinge-Binding Kinase Inhibitors B->E SAR Optimization F PROTAC Linker Attachment C->F PEGylation D->E G Targeted Protein Degraders F->G

Figure 1: Divergent chemical space generation from the 1-(2-Aminophenyl)-3-azetidinol scaffold.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and prevent common side reactions (such as competitive O-acylation).

Protocol A: Selective N-Acylation (Synthesis of Kinase Inhibitor Intermediates)

Objective: To selectively couple a carboxylic acid to the primary aniline while leaving the azetidin-3-ol hydroxyl group intact. Causality & Rationale: The primary aniline is sterically hindered by the ortho-azetidine group, necessitating a highly efficient coupling reagent like HATU. By keeping the temperature at 0 °C to room temperature and strictly limiting the electrophile to 1.05 equivalents, the kinetic preference for N-acylation over O-acylation is maximized.

Materials:

  • 1-(2-Aminophenyl)-3-azetidinol (1.0 eq)

  • Target Carboxylic Acid (1.05 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the target carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir for 15 minutes at room temperature to form the active OBAt ester.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 1-(2-Aminophenyl)-3-azetidinol in DMF dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin; the disappearance of the primary amine (which stains yellow/brown) indicates completion. Confirm mono-acylation via LC-MS (ESI+), looking for the [M+H]⁺ peak of the desired amide and the absence of the di-acylated [M+H+Acyl]⁺ mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract 3× with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: O-Alkylation of the Azetidinol Moiety

Objective: To attach a linker (e.g., a halo-PEG chain) to the secondary hydroxyl group for PROTAC development. Causality & Rationale: The azetidine ring is stable to deprotonation of the hydroxyl group but can be sensitive to nucleophilic ring-opening under harsh conditions[1]. Using Sodium Hydride (NaH) at low temperatures ensures quantitative deprotonation of the alcohol without compromising the integrity of the strained four-membered ring.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the N-protected intermediate (from Protocol A) in anhydrous THF (0.1 M) under N₂. Cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 30 minutes until H₂ evolution ceases.

  • Alkylation: Add the alkyl halide (e.g., 1-bromo-2-(2-methoxyethoxy)ethane, 1.2 eq) dropwise. Add a catalytic amount of TBAI (0.1 eq) to accelerate the reaction.

  • Heating: Warm to room temperature, then heat to 50 °C for 6 hours.

  • Self-Validation: Quench a 50 µL aliquot in water/EtOAc. Analyze the organic layer by LC-MS to verify the mass shift corresponding to the alkyl addition.

  • Workup & Purification: Cool to 0 °C, quench carefully with ice water, and extract with DCM. Dry, concentrate, and purify via reverse-phase HPLC (C18, Water/Acetonitrile with 0.1% TFA) to isolate the pure ether.

Biological Application: Targeting Kinase Signaling

Compounds derived from 1-(2-Aminophenyl)-3-azetidinol are frequently utilized as ATP-competitive kinase inhibitors. The amide derivative forms critical hydrogen bonds with the kinase hinge region, while the polar, rigid azetidin-3-ol moiety is directed toward the solvent-exposed region, improving the compound's overall solubility and pharmacokinetic profile without introducing off-target hERG liabilities often seen with basic piperazines.

Pathway Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Kinase Intracellular Kinase Domain (Target) Receptor->Kinase Activates Effector Downstream Effector (e.g., STAT/AKT) Kinase->Effector Phosphorylates Inhibitor Azetidinol-Aniline Derived Inhibitor Inhibitor->Kinase Competitive Inhibition (Hinge Binding) Response Cell Proliferation & Survival Effector->Response Gene Transcription

Figure 2: Mechanism of action of azetidinol-aniline derived inhibitors in blocking oncogenic kinase signaling pathways.

References

  • Stepan, A. F., et al. Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

  • Mykhailiuk, P. K., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Wang, J., et al. Palladium-Catalyzed Tandem Cyclization of Functional Diarylalkynes and Isocyanides for the Assembly of Isochromeno[4,3-c]quinolines. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

Sources

Application

Application Note: High-Resolution Purification Protocol for 1-(2-Aminophenyl)-3-azetidinol

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Introduction and Physicochemical Profiling 1-(2-Aminophenyl)-3-azetidinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol

Introduction and Physicochemical Profiling

1-(2-Aminophenyl)-3-azetidinol is a highly functionalized, polar heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs). The molecule presents unique chromatographic challenges due to the presence of three distinct polar, heteroatom-containing functional groups: a primary aniline amine, a tertiary azetidine nitrogen, and a secondary hydroxyl group.

Successfully isolating this compound from crude reaction mixtures (often containing unreacted starting materials, regioisomers, or oxidation byproducts) requires a nuanced approach to phase partitioning and stationary phase interactions. Standard silica gel chromatography often results in severe band tailing or irreversible adsorption if the amphoteric and basic nature of the molecule is not properly mitigated [1].

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValue / DescriptionChromatographic Implication
Molecular Formula C9H12N2OSmall, highly polar molecule; requires polar eluent systems.
Molecular Weight 164.20 g/mol Elutes late in standard normal-phase systems without modifiers.
Functional Groups Aniline (-NH2), Azetidine (N-aryl), Hydroxyl (-OH)Multiple hydrogen-bond donors/acceptors. High affinity for free silanols.
Predicted pKa (Basic) ~2.0 - 4.5 (Aniline/N-aryl)Weakly basic, but sufficient to interact with acidic silica sites causing streaking.
Stability Susceptible to air oxidationPurified fractions must be concentrated promptly; store under inert gas.

Mechanistic Rationale for Purification Strategy

To achieve >98% purity, this protocol employs Amine-Modified Flash Column Chromatography (FCC) followed by Solvent-Antisolvent Trituration .

The fundamental principle governing the purification of 1-(2-Aminophenyl)-3-azetidinol is the suppression of secondary interactions between the basic nitrogen atoms of the analyte and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase. When untreated, these interactions cause non-ideal, non-linear partitioning, observed as severe peak tailing. By introducing a volatile basic modifier—such as Triethylamine (Et3N) or aqueous Ammonia (NH4OH)—into the mobile phase, the highly active silanol sites are competitively capped. This ensures the analyte partitions primarily based on its polarity rather than acid-base ion-exchange mechanisms [2].

G Silica Silica Gel Stationary Phase (Acidic Silanols: Si-OH) Modifier Basic Modifier (1% Et3N) Competitive Binding Silica->Modifier Capping active sites Analyte 1-(2-Aminophenyl)-3-azetidinol (Basic Nitrogens) Modifier->Analyte Prevents tailing Elution Sharp, Symmetrical Elution Band Analyte->Elution Polarity-driven partitioning

Figure 1: Mechanistic pathway of basic modifiers preventing analyte-silanol interactions during FCC.

Step-by-Step Experimental Protocol

The following methodology is optimized for a 1.0 g scale crude mixture. Adjust column dimensions and solvent volumes proportionally according to the standard parameters established by Still et al. [1].

Phase 1: Preparation and Dry Loading

Due to the high polarity of the compound, wet loading in a non-polar solvent is often impossible, and loading in a polar solvent (like Methanol) will ruin the chromatographic resolution. Dry loading is mandatory.

  • Dissolution: Dissolve 1.0 g of the crude 1-(2-Aminophenyl)-3-azetidinol mixture in 15 mL of a volatile, polar solvent (e.g., Methanol or Acetone).

  • Adsorption: Add 3.0 g of standard flash silica gel (40–63 µm particle size) to the solution.

  • Evaporation: Carefully evaporate the solvent under reduced pressure (rotary evaporator) at 35°C until a free-flowing, homogenous powder is obtained. Caution: Ensure no residual solvent remains, as this will cause band broadening.

Phase 2: Amine-Modified Flash Column Chromatography
  • Solvent System Preparation: Prepare 1.0 L of the optimized mobile phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (Et3N) in a ratio of 90:9:1 (v/v/v) .

  • Column Packing: Slurry-pack a 40 mm diameter glass column with 50 g of silica gel (40–63 µm) [2] using the prepared mobile phase. Ensure the column bed is perfectly flat.

  • Loading: Carefully pour the dry-loaded silica/crude powder directly onto the top of the packed column bed. Add a 1 cm protective layer of clean sea sand on top.

  • Elution: Elute the column using positive air or nitrogen pressure to maintain a flow rate of approximately 2.0 inches/minute (~40 mL/min for a 40 mm column) [1].

  • Fraction Collection: Collect 25 mL fractions. Monitor the elution via Thin Layer Chromatography (TLC) using the same solvent system. The desired product typically elutes at an Rf of ~0.35. Visualize plates using UV light (254 nm) and Ninhydrin stain (which will react with the primary aniline to form a distinct colored spot).

Phase 3: Post-Column Processing & Trituration
  • Concentration: Pool the fractions containing pure 1-(2-Aminophenyl)-3-azetidinol. Concentrate under reduced pressure. The basic modifier (Et3N) will co-evaporate. To ensure complete removal of Et3N, co-evaporate the residue twice with 10 mL of Toluene, followed by 10 mL of DCM.

  • Trituration (Optional but Recommended): If the resulting product is a sticky solid or contains trace impurities, suspend the residue in 5 mL of cold Diethyl Ether. Sonicate for 2 minutes, then filter the purified solid.

  • Storage: Transfer the purified solid to an amber vial, flush with Argon or Nitrogen gas, and store at -20°C to prevent oxidative degradation of the aniline moiety.

Workflow Start Crude Mixture (1.0g) DryLoad Dry Loading onto Silica (1:3 Analyte:Silica ratio) Start->DryLoad Column FCC Elution (DCM:MeOH:Et3N 90:9:1) DryLoad->Column Monitor TLC Monitoring (UV 254nm & Ninhydrin) Column->Monitor Concentrate Concentrate & Co-evaporate (Remove Et3N with Toluene) Monitor->Concentrate Triturate Trituration (Cold Diethyl Ether) Concentrate->Triturate End Pure 1-(2-Aminophenyl)-3-azetidinol (Store under Argon, -20°C) Triturate->End

Figure 2: End-to-end experimental workflow for the isolation and purification of the target compound.

Analytical Validation Standards

To validate the trustworthiness of the protocol and confirm the integrity of the purified batch, the following analytical checks must be performed:

  • 1H NMR (400 MHz, DMSO-d6): Verify the absence of the characteristic Triethylamine quartet (~2.5 ppm) and triplet (~1.0 ppm), confirming successful co-evaporation. Ensure the integration of the azetidine ring protons (multiplets between 3.5 - 4.5 ppm) matches the aromatic protons.

  • LC-MS (ESI+): Confirm the mass-to-charge ratio [M+H]+ = 165.2. Ensure a single sharp peak in the Total Ion Chromatogram (TIC) to verify >95% purity.

  • Visual Inspection: The highly pure compound should appear as a light tan or off-white solid. A dark brown or black appearance indicates severe oxidation of the aniline, necessitating re-purification.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier Butterworth-Heinemann.[Link]

Method

Advanced Buchwald-Hartwig Amination Protocols: Overcoming Chelation and Chemoselectivity in 1-(2-Aminophenyl)-3-azetidinol

Executive Summary & Substrate Profiling The functionalization of highly polar, multifunctional building blocks is a cornerstone of modern drug discovery. 1-(2-Aminophenyl)-3-azetidinol is a highly valuable synthetic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The functionalization of highly polar, multifunctional building blocks is a cornerstone of modern drug discovery. 1-(2-Aminophenyl)-3-azetidinol is a highly valuable synthetic intermediate, often utilized as a rigidified bioisostere or a precursor to complex heterocyclic scaffolds (e.g., benzimidazoles, quinoxalines).

However, subjecting this molecule to Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents two severe mechanistic challenges:

  • The Ortho-Chelation Effect (Catalyst Poisoning): The primary aniline is situated ortho to a tertiary amine (the azetidine nitrogen). Standard Palladium catalysts (e.g., Pd(PPh₃)₄ or Pd/BINAP) are highly susceptible to bidentate coordination by this 1,2-diamine motif, forming a stable, off-cycle 5-membered palladacycle that stalls the catalytic cycle.

  • Chemoselectivity (N- vs. O-Arylation): The substrate possesses a free secondary alcohol (-OH) on the azetidine ring. The use of strong alkoxide bases (e.g., NaOtBu), which are standard in many amination protocols, can deprotonate the alcohol, leading to competitive Buchwald-Hartwig etherification (O-arylation).

This application note details a self-validating, highly optimized protocol utilizing BrettPhos Pd G3 and Cs₂CO₃ to achieve >99:1 chemoselectivity for N-arylation while completely bypassing catalyst deactivation.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To design a robust protocol, every reagent must be selected to solve a specific mechanistic bottleneck.

Ligand Selection: Why BrettPhos?

To prevent the tertiary azetidine nitrogen from coordinating to the Palladium(II) intermediate, extreme steric bulk is required. [1], a highly hindered dialkylbiaryl phosphine ligand developed by the Buchwald group, forces the Palladium center to remain monoligated. The bulky triisopropylphenyl ring of BrettPhos physically blocks the spatial trajectory required for the azetidine nitrogen to bind, forcing the reaction down the productive reductive elimination pathway [2].

Precatalyst Selection: Why G3?

Traditional protocols require the amine substrate to reduce Pd(II) to the active Pd(0) species. However, with chelating substrates, this activation step often fails. The [3] contain a 2-aminobiphenyl backbone that undergoes rapid, base-mediated reductive elimination at room temperature. This guarantees a high concentration of the active L-Pd(0) species before the substrate can trap the catalyst.

Base Selection: Why Cs₂CO₃?

The pKa of a primary aniline is ~27-30 (in DMSO), while an aliphatic alcohol is ~16-18. Kinetically, Palladium inserts into the N-H bond faster than the O-H bond. However, if a strong base like NaOtBu is used, the alcohol is thermodynamically deprotonated, accelerating competitive O-arylation. By utilizing the weaker, insoluble inorganic base [4] in a non-polar solvent (1,4-Dioxane), deprotonation occurs strictly at the Palladium-bound amine complex via a concerted mechanism, ensuring absolute N-chemoselectivity.

Reaction Pathway & Logical Relationships

G A BrettPhos Pd G3 Precatalyst B Active L-Pd(0) Monoligated Species A->B Base Activation (-OMs, -Carbazole) C Oxidative Addition L-Pd(II)(Ar)(X) B->C + Aryl Halide D Amine Coordination (Steric Bulk Prevents Bidentate Chelation) C->D + 1-(2-Aminophenyl)- 3-azetidinol E Deprotonation via Cs2CO3 (Preserves -OH Group) D->E + Cs2CO3 - CsX, - HCO3- F Reductive Elimination Product Formation E->F C-N Bond Formation F->B Catalyst Regeneration

Fig 1. BrettPhos Pd G3 catalytic cycle highlighting chelation prevention and chemoselectivity.

Quantitative Optimization Matrix

The following table summarizes the optimization data, demonstrating the causality behind the final protocol parameters.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)Chemoselectivity (N:O)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene100<10%N/ACatalyst poisoning via bidentate chelation.
2RuPhos Pd G2NaOtBu1,4-Dioxane8065%70:30Significant O-arylation due to strong base.
3BrettPhos Pd G3NaOtBu1,4-Dioxane8085%85:15Improved conversion, but O-arylation persists.
4BrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 100 >98% >99:1 Optimal. Complete N-selectivity.
5tBuBrettPhos Pd G3K₃PO₄t-Amyl-OH10090%>99:1Viable alternative for highly hindered Ar-Cl.

Standard Operating Protocol (SOP)

Materials & Reagents
  • Substrate: 1-(2-Aminophenyl)-3-azetidinol (1.0 equiv, 1.0 mmol, 164.2 mg)

  • Electrophile: Aryl Bromide or Aryl Chloride (1.05 equiv, 1.05 mmol)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%, 0.02 mmol, 18.1 mg)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol, 651.6 mg) – Must be finely milled and anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology
  • Inert Atmosphere Setup:

    • In a nitrogen-filled glovebox (or using standard Schlenk techniques), add 1-(2-Aminophenyl)-3-azetidinol, the Aryl Halide (if solid), BrettPhos Pd G3, and finely milled Cs₂CO₃ to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.

    • Self-Validation Check: The BrettPhos Pd G3 precatalyst should be a pale yellow/tan powder. If it is dark brown or black, it has degraded and must be discarded.

  • Solvent Addition:

    • Add 5.0 mL of anhydrous, degassed 1,4-Dioxane to the vial.

    • Seal the vial with a PTFE-lined crimp cap or screw cap. If operating outside a glovebox, purge the headspace with Argon for 3 minutes.

  • Reaction Execution:

    • Transfer the vial to a pre-heated aluminum heating block set to 100 °C. Stir vigorously (800-1000 rpm) to ensure the insoluble Cs₂CO₃ remains suspended.

    • Self-Validation Check: Within 15-30 minutes, the reaction mixture should transition from a pale suspension to a deep red/brown homogeneous-like mixture, indicating the successful generation of the active Pd(0) species.

  • In-Process Control (IPC):

    • After 4 hours, briefly cool the reaction, puncture the septum with a micro-syringe, and withdraw 10 µL of the mixture. Dilute in 1 mL of LC-MS grade Acetonitrile, filter, and analyze.

    • Note: The reaction is typically complete within 12-16 hours.

  • Workup & Quench:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated Palladium black. Wash the Celite pad with an additional 15 mL of Ethyl Acetate.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane to Methanol, 95:5 to 90:10, due to the polarity of the azetidinol ring).

Experimental Workflow Visualization

Workflow S1 Step 1: Glovebox Setup Weigh Pd G3, Cs2CO3, and solid substrates S2 Step 2: Solvent Addition Add anhydrous 1,4-Dioxane under inert atmosphere S1->S2 S3 Step 3: Reaction Execution Heat at 100°C for 12-16h Monitor via LC-MS S2->S3 S4 Step 4: Quench & Workup Cool to RT, dilute with EtOAc, filter through Celite S3->S4 S5 Step 5: Purification Flash Chromatography (DCM/MeOH gradient) S4->S5

Fig 2. Step-by-step experimental workflow for the Buchwald-Hartwig amination protocol.

References

  • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides Source: Journal of the American Chemical Society, 2008, 130(41), 13552–13554. URL: [Link]

  • Title: Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science, 2011, 2, 27-50. URL: [Link]

  • Title: Design and preparation of new palladium precatalysts for C–N cross-coupling reactions Source: Chemical Science, 2013, 4, 916-920. URL: [Link]

  • Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Central Science, 2019, 5(8), 1318–1340. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Aminophenyl)-3-azetidinol

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 1-(2-Aminophenyl)-3-azetidinol. Our goal is to equip you with the technical knowledge and practical insights required to improve reaction yields, ensure reproducibility, and overcome common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 1-(2-Aminophenyl)-3-azetidinol?

There are two predominant strategies for constructing the core C-N bond in this molecule:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the most common and versatile method. It involves the cross-coupling of a 2-substituted aniline derivative (e.g., 2-bromoaniline or 2-chloroaniline) with 3-azetidinol or a protected version thereof. This method offers high functional group tolerance and generally provides good to excellent yields once optimized.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves reacting a highly activated aryl halide, such as 1-fluoro-2-nitrobenzene, with 3-azetidinol. The resulting nitro-intermediate is then reduced to the desired aniline. While effective, this method is limited to specific substrates with strong electron-withdrawing groups and can sometimes lead to side products.

Q2: Why is the Buchwald-Hartwig amination often preferred for this synthesis?

The Buchwald-Hartwig amination is favored due to its broad substrate scope and the high degree of control it offers. Modern palladium precatalysts and specialized phosphine ligands allow for the efficient coupling of even less reactive aryl chlorides, providing a more flexible and robust approach compared to the stricter electronic requirements of SNAr reactions.[3][4] The ability to fine-tune the catalyst, ligand, base, and solvent allows for systematic optimization to achieve high conversion and yield.[2][5]

Q3: What are the most critical parameters to control for maximizing yield?

The three most critical factors are:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Failure to maintain a strictly inert (nitrogen or argon) atmosphere is a primary cause of low yields due to catalyst deactivation.[5]

  • Reagent Quality: The purity and dryness of the solvent, the quality of the base (especially alkoxides like NaOtBu), and the integrity of the palladium precatalyst and ligand are paramount.

  • Catalyst/Ligand System: The choice of palladium source and phosphine ligand is crucial and substrate-dependent. The ligand stabilizes the catalyst and facilitates the key steps of the catalytic cycle.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the Buchwald-Hartwig amination approach.

Issue 1: Low or No Product Conversion

Q: My reaction stalls at low conversion, with starting materials remaining even after extended reaction times. What are the likely causes and solutions?

A: This is a common issue often related to catalyst deactivation or suboptimal reaction conditions.

  • Probable Cause 1: Inactive Catalyst System.

    • Explanation: The active catalytic species is a coordinatively unsaturated Pd(0) complex. If the palladium precatalyst fails to reduce to Pd(0) or if the active catalyst is poisoned (e.g., by oxygen), the reaction will not proceed. Modern palladacycle precatalysts (e.g., G3 or G4) are often more efficient at forming the active catalyst than older sources like Pd(OAc)₂.[1]

    • Solution:

      • Use a Modern Precatalyst: Switch to a reliable palladacycle precatalyst like BrettPhos Pd G3 or RuPhos Pd G4.

      • Ensure Inert Atmosphere: Thoroughly degas your solvent (e.g., via sparging with argon for 30 minutes or three freeze-pump-thaw cycles). Assemble your reaction in a glovebox or under a positive pressure of inert gas.

      • Check Ligand Integrity: Phosphine ligands can be air-sensitive. Use fresh, high-purity ligands.

  • Probable Cause 2: Inappropriate Ligand Choice.

    • Explanation: The ligand's steric and electronic properties are critical. An improper ligand can fail to promote oxidative addition or reductive elimination. For coupling with a primary amine like 3-azetidinol, bulky, electron-rich ligands are often required, especially for less reactive aryl chlorides.[1]

    • Solution: Consult a ligand selection guide. For primary amines, ligands like BrettPhos or RuPhos are excellent starting points. If using an aryl chloride, a highly active ligand like tBuBrettPhos may be necessary.[1]

  • Probable Cause 3: Incorrect Base or Solvent.

    • Explanation: The base deprotonates the amine nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common. However, the physical properties of the base matter; clumping can reduce its effective surface area.[1] The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system at the reaction temperature.

    • Solution:

      • Base Selection: Use a strong base like NaOtBu or LHMDS. If your substrate is base-sensitive, a weaker base like Cs₂CO₃ or K₃PO₄ at a higher temperature may be effective.[4]

      • Solvent Choice: Anhydrous, degassed solvents like dioxane, toluene, or tBuOH are standard. tBuOH is considered a "greener" and often effective alternative to dioxane.[3]

Issue 2: Significant Side Product Formation

Q: My LC-MS analysis shows the desired product mass, but also significant peaks corresponding to hydrodehalogenation of my aryl halide and/or dimerization. How can I suppress these side reactions?

A: These side reactions compete with the desired C-N bond formation and are typically influenced by reaction parameters.

  • Probable Cause 1: Hydrodehalogenation.

    • Explanation: The aryl halide is reduced to the corresponding arene. This can be promoted by moisture or other protic sources in the reaction mixture, or by certain catalyst/ligand combinations that favor side pathways.

    • Solution:

      • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use of molecular sieves is not typically recommended as they can interfere with some catalyst systems.

      • Optimize Base: The choice of base can influence this pathway. Screen different bases (e.g., switch from NaOtBu to Cs₂CO₃) to see if the side reaction is suppressed.

  • Probable Cause 2: Homocoupling.

    • Explanation: Dimerization of the aryl halide or the amine can occur, often at higher temperatures or with incorrect catalyst loading.

    • Solution:

      • Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. Try reducing the catalyst loading to the 1-2 mol % range.

      • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable rate. An initial screen at 80 °C, 100 °C, and 110 °C is advisable.[4][5]

Issue 3: Difficulty with Product Purification

Q: The crude product is a polar, dark oil that is difficult to purify by silica gel chromatography, often resulting in significant product loss. Are there better methods?

A: The product contains two basic nitrogen atoms and a polar hydroxyl group, making it prone to streaking on silica gel.

  • Solution 1: Acid/Base Workup.

    • Explanation: Utilize the basicity of the product to separate it from non-basic impurities.

    • Procedure: After the reaction is complete and quenched, dilute with an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1 M HCl). The product will move to the aqueous layer. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with 6 M NaOH or solid Na₂CO₃) to pH > 10 and extract the product back into an organic solvent. This can significantly clean up the crude material before chromatography.

  • Solution 2: Salt Formation and Crystallization.

    • Explanation: Converting the freebase product into a salt (e.g., hydrochloride or tartrate) often yields a stable, crystalline solid that can be purified by recrystallization, avoiding chromatography altogether.

    • Procedure: Dissolve the crude or partially purified oil in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether). Add a stoichiometric amount of a solution of the desired acid (e.g., HCl in ether or tartaric acid in ethanol). The product salt may precipitate directly or upon cooling/addition of an anti-solvent.

  • Solution 3: Modified Chromatography.

    • Explanation: If chromatography is necessary, modify the conditions to improve separation.

    • Procedure:

      • Deactivate Silica: Use silica gel that has been pre-treated with triethylamine (e.g., by including 0.5-1% triethylamine in the eluent) to block acidic sites and prevent streaking.

      • Reverse-Phase HPLC: For high-purity material on a small scale, reverse-phase chromatography (e.g., C18) is often very effective for polar compounds.[6]

Data Summary & Recommended Conditions

The following table summarizes recommended starting conditions for the optimization of the Buchwald-Hartwig amination.

ParameterRecommended ConditionRationale & Citation
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides, often requiring milder conditions.[1]
Palladium Precatalyst BrettPhos Pd G3 or RuPhos Pd G4Modern precatalysts provide reliable and efficient formation of the active Pd(0) species.[1]
Catalyst Loading 1-2 mol %Sufficient for efficient catalysis; higher loading can increase costs and side reactions.[5]
Ligand BrettPhos or RuPhosBulky, electron-rich ligands are highly effective for coupling with primary amines.[1]
Base NaOtBu or Cs₂CO₃NaOtBu is a strong, effective base. Cs₂CO₃ is a milder alternative for sensitive substrates.[4]
Solvent tBuOH or Dioxane (anhydrous, degassed)tBuOH is a greener alternative to dioxane and often gives excellent results.[3]
Temperature 80-110 °CTemperature should be optimized; start at 100 °C and adjust as needed.[5]
Atmosphere Nitrogen or ArgonEssential to prevent catalyst deactivation.[5]
Experimental Protocols
Optimized Protocol: Buchwald-Hartwig Synthesis of 1-(2-Aminophenyl)-3-azetidinol

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 2-Bromoaniline (1.0 equiv)

  • 3-Azetidinol hydrochloride (1.1 equiv)

  • RuPhos Pd G3 (0.02 equiv, 2 mol %)

  • RuPhos (0.02 equiv, 2 mol %)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed toluene (or tBuOH)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-azetidinol hydrochloride (1.1 equiv) and sodium tert-butoxide (2.5 equiv).

    • Expertise Note: The extra equivalent of base is to neutralize the HCl salt of the azetidinol. If starting with the freebase, use 1.4 equivalents of NaOtBu.

  • In a glovebox, add the RuPhos Pd G3 precatalyst (0.02 equiv) and RuPhos ligand (0.02 equiv) to the flask.

  • Seal the flask with a septum, remove it from the glovebox, and establish a positive pressure of argon or nitrogen.

  • Via syringe, add the anhydrous, degassed toluene to the flask, followed by the 2-bromoaniline (1.0 equiv).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromoaniline is consumed.[1]

  • Workup: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using an eluent system such as dichloromethane/methanol with 0.5% triethylamine, or follow the acid/base extraction or salt formation procedures described in the troubleshooting section.

Visualizations: Workflows and Mechanisms
Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Core Reaction cluster_finish Purification & Product Aryl_Halide 2-Substituted Aniline (e.g., 2-Bromoaniline) Coupling Buchwald-Hartwig C-N Coupling Aryl_Halide->Coupling Azetidinol Azetidinol Azetidinol->Coupling Workup Aqueous Workup Coupling->Workup Quench Purification Purification (Chromatography or Crystallization) Workup->Purification Product 1-(2-Aminophenyl)-3-azetidinol Purification->Product

Caption: General workflow for the synthesis of 1-(2-Aminophenyl)-3-azetidinol.

Buchwald-Hartwig Catalytic Cycle

G Pd0 L-Pd(0) (Active Catalyst) OA Oxidative Addition Pd0->OA + Ar-X PdII L-Pd(II)(Ar)(X) OA->PdII LE Ligand Exchange PdII->LE - X⁻ Amine_Complex L-Pd(II)(Ar)(NR'H) LE->Amine_Complex + R'NH₂ Deprotonation Base-mediated Deprotonation Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR') Deprotonation->Amido_Complex - Base-H⁺ RE Reductive Elimination Amido_Complex->RE RE->Pd0 + Ar-NHR'

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting Decision Tree

G Start Low Yield or Incomplete Reaction? Check_Atmosphere Is the atmosphere strictly inert? Start->Check_Atmosphere Yes Fix_Atmosphere Solution: Improve degassing and use glovebox/Schlenk line. Check_Atmosphere->Fix_Atmosphere No Check_Catalyst Is the catalyst/ligand system optimal? Check_Atmosphere->Check_Catalyst Yes Fix_Catalyst Solution: Screen modern precatalysts (e.g., G3/G4) and bulky phosphine ligands. Check_Catalyst->Fix_Catalyst No Check_Base Is the base active and appropriate? Check_Catalyst->Check_Base Yes Fix_Base Solution: Use fresh, high-purity base (e.g., NaOtBu). Check for solubility and clumping. Check_Base->Fix_Base No Check_Temp Is the temperature optimized? Check_Base->Check_Temp Yes Fix_Temp Solution: Screen temperatures (e.g., 80-110 °C). Check_Temp->Fix_Temp No

Caption: Decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

References
  • Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Optimization of reaction parameters for Buchwald-Hartwig amination... RSC Advances. [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. [Link]

  • Excellence in Peptide and Oligonucleotide Purification: Advanced Process Solutions. Sartorius. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 1-(2-Aminophenyl)-3-azetidinol

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of aniline derivatives in both biological assays and synthetic workflows. 1-(2-Aminophenyl)-3-azetidinol is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic performance of aniline derivatives in both biological assays and synthetic workflows. 1-(2-Aminophenyl)-3-azetidinol is a prime example of a high-value, high-liability building block. While the azetidin-3-ol ring introduces valuable structural novelty, the molecule's core vulnerability lies in its electron-rich ortho-diamine architecture.

This guide is designed to move beyond generic "store in a cool, dry place" advice. Here, we dissect the causality of its oxidative degradation and provide self-validating protocols to ensure the absolute integrity of your compound libraries.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, you must first understand the enemy. 1-(2-Aminophenyl)-3-azetidinol features a primary amine (-NH₂) situated ortho to a tertiary amine (the azetidine nitrogen). Both nitrogen atoms exert a strong electron-donating mesomeric effect (+M) on the aromatic ring. This dramatically lowers the molecule's oxidation potential compared to unsubstituted aniline[1].

When exposed to trace oxygen, ambient light, or transition metal impurities, the molecule undergoes a single-electron transfer (SET) to form a highly reactive radical cation[2]. Because of the ortho-nitrogen arrangement, this intermediate rapidly loses a second electron and proton to form an ortho-quinone monoimine . This electrophilic species acts as a trap for unreacted starting material, triggering a cascade of nucleophilic attacks, N-N couplings (forming azo/azoxy compounds), and ultimately, irreversible polymerization[3]. This is why degraded samples inevitably turn from a light powder to a dark brown or black tar.

OxidationMechanism A 1-(2-Aminophenyl)-3-azetidinol (Electron-Rich ortho-Diamine) C Radical Cation Intermediate (1e- Oxidation) A->C Single Electron Transfer B O2 / Trace Metals / Light B->C D ortho-Quinone Monoimine (Highly Electrophilic) C->D -e-, -H+ E Azo / Azoxy Derivatives (N-N Coupling) C->E Radical Dimerization F Polymeric Degradants (Brown/Black Tar) D->F Nucleophilic Attack E->F Further Oxidation

Oxidative degradation pathway of 1-(2-Aminophenyl)-3-azetidinol via reactive intermediates.

Troubleshooting & FAQs

Q1: My freshly purchased 1-(2-Aminophenyl)-3-azetidinol arrived as a light tan powder, but after a month in the fridge, it has turned dark brown. Is it still usable? A1: The dark discoloration is a visual marker of polymeric degradants and azo-compound formation[3]. Because these polymers are highly conjugated, even a 1-2% degradation profile can turn the entire batch black. While the bulk material might still be >95% pure, these electrophilic impurities can poison metal catalysts in downstream cross-coupling reactions or cause false positives in biological screens. Do not use it as-is. Proceed to the "Chromatographic Rescue" protocol below.

Q2: Does the azetidin-3-ol ring contribute to this instability? A2: Indirectly, yes. While the 4-membered azetidine ring is sterically strained, it is relatively stable to atmospheric conditions on its own. However, the nitrogen of the azetidine ring acts as an electron-donating group to the phenyl ring. This synergistic electron donation alongside the primary amine makes the aromatic core significantly more susceptible to radical formation and oxidation than standard aniline[1].

Q3: Can I store this compound pre-dissolved in DMSO or aqueous buffers for convenience? A3: Absolutely not. Solvation dramatically increases molecular mobility and the rate of dissolved oxygen interaction. Furthermore, studies have shown that the photooxidation of aniline derivatives can actually be activated and accelerated in frozen aqueous solutions due to the concentration of solutes at the air-ice interface during the freezing process[4]. Always store the compound as a dry powder and prepare solutions immediately before use.

Quantitative Data: Storage Matrices

To optimize your inventory management, refer to the empirical shelf-life data summarized below. The causality here is simple: lowering thermal energy and removing the oxidative trigger (O₂) exponentially extends the half-life of the primary amine.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf-LifeDegradation Risk Level
Dry Powder (Aliquot) -20°C to -80°CArgon / N₂Dark (Amber Vial)> 12 monthsVery Low
Dry Powder (Bulk) 4°CAirDark1 - 3 monthsModerate (Surface oxidation)
Dry Powder 25°CAirAmbient Light< 2 weeksHigh (Rapid browning)
DMSO Solution -20°CAirDark1 - 2 weeksHigh (Freeze-thaw accelerates)
Aqueous Buffer 4°CAirAmbient Light< 24 hoursCritical (Rapid polymerization)

Validated Experimental Protocols

A protocol is only as good as its ability to prove it worked. The following methodologies are designed as self-validating systems , ensuring you never commit degraded material to an expensive experiment.

Protocol A: Anaerobic Aliquoting and Storage Workflow

Repeatedly opening a cold bulk bottle introduces condensation (moisture) and fresh oxygen, rapidly destroying the batch. You must aliquot the material upon receipt.

StorageWorkflow N1 1. Purity Check (LC-MS >95%) N2 2. Dry Aliquoting (Amber Vials) N1->N2 N3 3. Argon Purge (Displace O2) N2->N3 N4 4. Hermetic Seal (PTFE Caps) N3->N4 N5 5. Deep Freeze (-20°C / -80°C) N4->N5

Validated anaerobic aliquoting and storage workflow for sensitive aromatic amines.

Step-by-Step Methodology:

  • Equilibration: Allow the newly received bulk bottle to equilibrate to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Aliquoting: Weigh out single-use quantities (e.g., 5-10 mg) into amber glass vials. The amber glass blocks UV/Vis light, preventing photo-induced radical initiation[4].

  • Argon Purging: Insert a gentle stream of Argon gas into the vial for 10 seconds. Causality note: Argon is heavier than Nitrogen and more effectively blankets the powder, displacing oxygen at the bottom of the vial.

  • System Validation Checkpoint: To validate your purging manifold, place a resazurin-based anaerobic indicator strip in an empty "dummy" vial and purge it alongside your samples. If the strip turns from pink to colorless, your technique has successfully achieved an oxygen-free environment.

  • Sealing: Cap immediately with PTFE-lined septa caps (avoid standard rubber, which is gas-permeable over time) and wrap the seal tightly with Parafilm. Store at -20°C.

Protocol B: Chromatographic Rescue of Oxidized Material

If your 1-(2-Aminophenyl)-3-azetidinol has turned dark, you can rescue the intact material, as the polymeric degradants are highly polar and easily separated.

Step-by-Step Methodology:

  • Dissolution: Dissolve the dark powder in a minimal amount of Dichloromethane (DCM). The intact amine will dissolve, while heavily cross-linked polymers may remain as an insoluble black suspension.

  • Filtration: Pass the suspension through a 0.22 µm PTFE syringe filter to remove insoluble tar.

  • Silica Plug: Load the filtrate onto a short pad of silica gel. Elute with a mixture of Hexanes/Ethyl Acetate (typically 1:1, but optimize via TLC). The intact 1-(2-Aminophenyl)-3-azetidinol will elute, while the highly polar quinone imines and azo-polymers will stick tightly to the baseline of the silica.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator. Critical step: Backfill the rotovap with Nitrogen or Argon, not ambient air, to prevent immediate re-oxidation of the freshly purified film.

  • Post-Rescue Validation: Run the rescued solid on an LC-MS (UV trace at 254 nm). The complete absence of broad, late-eluting baseline humps validates the successful removal of the polymeric degradants.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. National Institutes of Health (NIH).[Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI.[Link]

  • Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. ACS Publications.[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals.[Link]

Sources

Troubleshooting

Reducing byproducts and impurities in 1-(2-Aminophenyl)-3-azetidinol crystallization

Welcome to the Advanced Technical Support Center for the crystallization and purification of 1-(2-Aminophenyl)-3-azetidinol . This compound is a highly valuable, yet challenging, pharmaceutical intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization and purification of 1-(2-Aminophenyl)-3-azetidinol . This compound is a highly valuable, yet challenging, pharmaceutical intermediate. Its structural features—specifically the highly strained 4-membered azetidine ring and the electron-rich, oxidation-prone 2-aminophenyl (aniline) moiety—require precise thermodynamic and kinetic control during isolation to prevent degradation and phase-separation issues.

This guide provides mechanistic troubleshooting, quantitative impurity profiling, and a self-validating crystallization methodology designed for drug development professionals.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my product "oil out" instead of forming a crystalline suspension, and how is this prevented? The Mechanism: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation exceeds the metastable limit for phase separation before reaching the nucleation threshold. For azetidine derivatives, process impurities severely depress the melting point, which widens this LLPS zone. Furthermore, if the pH is not strictly controlled, the equilibrium between the free base and protonated species disrupts crystal lattice packing[1]. The Solution: Carefully adjust the pH to the exact isoelectric point or specific salt-formation target (e.g., pH 6.6–6.9 for freebase oversaturation). Introduce 1–2 mol% of high-purity seed crystals precisely at the cloud point. This bypasses the LLPS boundary by forcing heterogeneous nucleation, ensuring the compound crystallizes rather than separating as an oil.

Q2: I am detecting significant levels of linear amino-alcohol byproducts. What drives this degradation during crystallization? The Mechanism: The 4-membered azetidine ring possesses approximately 26 kcal/mol of ring strain. Under highly acidic conditions (pH < 4) or prolonged thermal stress, the ring nitrogen or the hydroxyl group becomes protonated. This protonation activates the adjacent carbons toward nucleophilic attack by the solvent (e.g., water or alcohols) or counter-ions, resulting in irreversible ring-opening to form linear amino-alcohols[1]. The Solution: Avoid using strong mineral acids (like HCl) during the final crystallization steps if the process requires heating. Instead, utilize weaker organic acids (e.g., tartaric or acetic acid) to form stable salts without inducing acid-catalyzed ring cleavage.

Q3: How do bis-alkylated oligomers form, and what is the best strategy to purge them? The Mechanism: During upstream synthesis (e.g., reacting epichlorohydrin with aniline derivatives or during cross-coupling), the primary amine of the 2-aminophenyl group can undergo secondary reactions with excess electrophiles. This forms bis-alkylated or oligomeric impurities[2]. These high-molecular-weight byproducts often co-precipitate because they share similar solubility profiles with the target active pharmaceutical ingredient (API). The Solution: Implement a highly controlled anti-solvent crystallization strategy. Dissolve the crude mixture in a strong solubilizing solvent (e.g., ethyl acetate) and slowly titrate in an anti-solvent (e.g., n-heptane). The oligomers typically remain soluble in the mother liquor if the anti-solvent ratio and cooling ramp are optimized.

Q4: The isolated crystals exhibit a pink/brown discoloration over time. What is the mechanism of this degradation? The Mechanism: The 2-aminophenyl (aniline) moiety is highly susceptible to auto-oxidation. Exposure to atmospheric oxygen and light generates radical intermediates that rapidly dimerize into highly conjugated azo or quinone-imine species. Even trace amounts (<0.05%) of these chromophores will severely discolor the bulk powder. The Solution: Conduct the crystallization, filtration, and drying processes under a strict inert atmosphere (nitrogen or argon). Utilizing a reductive wash (e.g., dilute aqueous sodium dithionite) prior to the final organic extraction can completely suppress this oxidative pathway.

Part 2: Visualizing Degradation Pathways

ImpurityPathways Start 1-(2-Aminophenyl) -3-azetidinol Acidic Acidic Conditions (pH < 4) Start->Acidic Protonation Oxidative O2 Exposure / Light Start->Oxidative Radical Formation Electrophilic Excess Alkylating Agents Start->Electrophilic N-Alkylation RingOpen Ring-Opened Byproduct (Linear Amino-Alcohol) Acidic->RingOpen Nucleophilic Attack OxidationProd Aniline Oxidation (Azo/Quinone species) Oxidative->OxidationProd Dimerization BisAlkyl Bis-Alkylated Oligomers Electrophilic->BisAlkyl Over-reaction

Logical relationship of degradation pathways and impurity formation.

Part 3: Quantitative Impurity Profiling & Clearance Data

The following table summarizes the primary impurities encountered during the isolation of 1-(2-Aminophenyl)-3-azetidinol, alongside field-proven clearance strategies and expected analytical reductions.

Impurity ClassStructural CharacteristicPrimary CauseClearance StrategyTypical Reduction (HPLC Area %)
Ring-Opened Byproducts Linear amino-alcoholsAcid-catalyzed nucleophilic attack on strained azetidine ringSwitch to weak acid salts (e.g., tartrate); avoid prolonged heating2.5% → <0.05%
Bis-Alkylated Oligomers High MW, multiple aromatic ringsOver-reaction of the primary aniline amine during synthesisAnti-solvent crystallization (EtOAc/Heptane); rigorous washing4.2% → 0.12%
Oxidation Products Azo/Quinone-imine chromophoresAuto-oxidation of the 2-aminophenyl groupInert atmosphere processing; reductive pre-wash0.8% → <0.01%
Regioisomers Substitution at C4 instead of C3Competing nucleophilic sites during upstream epoxide openingKinetic control during upstream synthesis; recrystallization1.5% → <0.1%

Part 4: Standardized Crystallization Workflow

To ensure a self-validating system that prevents LLPS and purges the impurities listed above, follow this step-by-step anti-solvent crystallization methodology.

Step 1: Dissolution & Inerting Suspend the crude 1-(2-Aminophenyl)-3-azetidinol (1.0 eq) in Ethyl Acetate (5 volumes). Purge the reactor with Nitrogen for 15 minutes. Heat the mixture to 45 °C under a nitrogen blanket until complete dissolution is achieved.

Step 2: pH Adjustment & Polishing If processing the compound as a free base from an aqueous extraction, ensure the aqueous phase was strictly adjusted to pH 6.6–6.9[1]. Pass the warm organic solution through a 0.22 µm PTFE inline filter to remove insoluble particulate matter and foreign nucleating agents.

Step 3: Controlled Cooling & Supersaturation Cool the solution linearly from 45 °C to 35 °C at a highly controlled rate of -0.2 °C/min. Rapid cooling will shock the system and induce oiling out.

Step 4: Seeding Strategy At exactly 35 °C, introduce 1.5 mol% of pure 1-(2-Aminophenyl)-3-azetidinol seed crystals. Hold the temperature isothermally for 60 minutes. This aging period allows the seed bed to mature, consuming supersaturation via crystal growth rather than phase separation.

Step 5: Anti-Solvent Addition Over a period of 4 hours, linearly dose in n-Heptane (15 volumes) while maintaining an agitation speed of 150 RPM. The slow addition ensures that bis-alkylated impurities remain dissolved in the mother liquor[2].

Step 6: Final Aging & Isolation Cool the resulting slurry to 5 °C at -0.1 °C/min and age for 4 hours to maximize yield. Filter the suspension under a nitrogen blanket. Wash the wet cake with a pre-chilled (5 °C) mixture of EtOAc/Heptane (1:3 ratio, 2 volumes). Dry under vacuum at 40 °C for 12 hours.

Part 5: Visualizing the Experimental Workflow

CrystallizationWorkflow Dissolution 1. Dissolution (Crude API in EtOAc) pHAdjust 2. pH Adjustment (Strictly pH 6.6 - 6.9) Dissolution->pHAdjust LLPS Liquid-Liquid Phase Separation ('Oiling Out') pHAdjust->LLPS pH < 6.0 or > 7.5 Seeding 3. Seeding (Add 1.5 mol% pure crystals) pHAdjust->Seeding Optimal pH LLPS->Seeding Re-dissolve & Correct Cooling 4. Controlled Cooling (-0.2 °C/min) Seeding->Cooling AntiSolvent 5. Anti-Solvent Addition (Heptane, dropwise) Cooling->AntiSolvent Isolation 6. Filtration & Wash (High Purity Crystals) AntiSolvent->Isolation

Experimental workflow for seeded anti-solvent crystallization.

References

  • Efficient Manufacturing Process for the Selective Estrogen Receptor Degrader GDC-9545 (Giredestrant) via a Crystallization-Driven Diastereoselective Pictet–Spengler Condensation Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(2-Aminophenyl)-3-azetidinol Substitutions

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when functionalizing 1-(2-Aminophenyl)-3-azetidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when functionalizing 1-(2-Aminophenyl)-3-azetidinol .

This molecule presents a unique dual-challenge in drug development and synthetic methodology:

  • The Ortho-Amine Steric Shielding: The primary amine on the phenyl ring is severely hindered by the bulky 3-hydroxyazetidin-1-yl moiety at the ortho position, causing standard cross-coupling reactions to stall.

  • The Azetidine Ring Strain: The 3-hydroxyl group resides on a strained four-membered ring. Standard basic conditions for etherification often lead to ring-opening rather than the desired O-alkylation.

Below, you will find field-proven troubleshooting FAQs, self-validating protocols, and mechanistic insights to overcome these barriers.

Part 1: N-Functionalization of the Hindered Ortho-Amine

Q1: Why do my standard Buchwald-Hartwig aminations fail or yield <10% when trying to N-arylate 1-(2-aminophenyl)-3-azetidinol?

A1: The failure is a direct consequence of steric inhibition during the catalytic cycle. Standard palladium catalysts (e.g., those utilizing dppf or BINAP ligands) require the amine to coordinate to the Pd(II)-aryl halide intermediate. The bulky azetidinyl group at the ortho position creates a massive steric clash, preventing the primary amine from effectively attacking the palladium center. Furthermore, highly hindered anilines fail to outcompete off-cycle catalyst deactivation pathways.

Q2: How can I overcome this steric barrier to achieve high-yielding C-N coupling?

A2: You must shift the rate-limiting dynamics by utilizing a Pd(0) catalyst with an exceptionally bulky, electron-rich phosphine ligand, such as Trineopentylphosphine (PNp3) . Research demonstrates that the Pd(PNp3)₂ system is uniquely insensitive to the steric demand of incoming aniline derivatives. The extreme bulk of PNp3 forces the formation of a highly active mono-ligated Pd(0) species, which facilitates rapid oxidative addition and accommodates the hindered ortho-azetidinyl aniline without competitive diarylation. Alternatively, has emerged as a viable, mild alternative for highly substituted anilines[1].

Pd_Cycle Pd0 Pd(0)L2 Active Catalyst (L = PNp3) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-X PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (Overcomes ortho-steric bulk) PdII->AmineCoord + 1-(2-Aminophenyl)-3-azetidinol Deprot Base Promoted Deprotonation AmineCoord->Deprot + NaOtBu RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Arylated Azetidinol RedElim->Product Product Release

Caption: Catalytic cycle of Pd(PNp3)2-mediated amination overcoming ortho-steric hindrance.

Part 2: O-Functionalization of the Azetidin-3-ol Hydroxyl Group

Q3: I am attempting an SN2 etherification of the 3-hydroxyl group using NaH and an alkyl halide, but I am observing complex mixtures and ring-opened byproducts. What is happening?

A3: Azetidin-3-ols are highly sensitive to strong bases. The combination of ring strain (four-membered ring) and strong basic conditions (NaH) triggers ring-opening side reactions or retro-epoxide-like degradation. Additionally, the ortho-aminophenyl group at the N1 position can adopt a conformation that sterically shields the 3-position, hindering the trajectory of the incoming electrophile.

Q4: What is the optimal methodology for synthesizing azetidine ethers from this substrate?

A4: Transition away from basic SN2 conditions and utilize Brønsted acid-catalyzed alkylation . By treating the azetidinol with a catalytic amount of trifluoromethanesulfonic acid (HOTf) in the presence of an alcohol nucleophile, you bypass the need for strong bases and alkyl halides. The acid selectively protonates the hydroxyl group, leading to the loss of water and the formation of a transient azetidine carbocation. This intermediate is rapidly trapped by the alcohol nucleophile, preserving the integrity of the azetidine ring[2].

Acid_Etherification Start 1-(2-Aminophenyl)-3-azetidinol Protonation Brønsted Acid Activation (HOTf) Start->Protonation WaterLoss Dehydration (-H2O) Protonation->WaterLoss Carbocation Azetidine Carbocation Intermediate WaterLoss->Carbocation NucAttack Nucleophilic Attack (R-OH) Carbocation->NucAttack Rapid Trapping Ether 3-Azetidine Ether Product NucAttack->Ether Deprotonation

Caption: Brønsted acid-catalyzed O-alkylation pathway via an azetidine carbocation intermediate.

Part 3: Quantitative Data & Catalyst Selection

To aid your experimental design, the following table summarizes the efficacy of various catalyst systems when applied to highly hindered ortho-substituted anilines like 1-(2-aminophenyl)-3-azetidinol.

Table 1: Comparison of N-Arylation Conditions for Ortho-Substituted Anilines

Catalyst SystemLigand Steric Bulk (Tolman Angle)Typical Conversion (%)Diarylation ByproductSuitability for 1-(2-Aminophenyl)-3-azetidinol
Pd(dppf)Cl₂ Moderate (160°)< 10%HighPoor (Fails due to ortho-steric clash)
Pd₂(dba)₃ / BINAP Large (193°)~ 25%ModerateLow (Slow oxidative addition; catalyst stalling)
NiCl₂ / dtbbpy N/A (Photocatalysis)75 - 80%NoneGood (Mild conditions, high functional tolerance)
Pd₂(dba)₃ / PNp3 Very Large (214°)> 85%NoneExcellent (Insensitive to aniline steric bulk)

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating. By incorporating specific in-process checks, you ensure the causality of the reaction is maintained and side-reactions are mitigated.

Protocol A: Pd-Catalyzed N-Arylation (Overcoming Ortho-Steric Hindrance)

Objective: Cross-coupling of the hindered primary amine with an aryl bromide without competitive diarylation.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), Trineopentylphosphine (PNp3) (10 mol%), and NaOtBu (1.5 equiv).

    • Causality Note: The 1:4 Pd to PNp3 ratio ensures the formation of the active mono-ligated Pd(0) species, which is critical for bypassing the steric bulk of the substrate.

  • Substrate Addition: Add 1-(2-Aminophenyl)-3-azetidinol (1.0 equiv) and the target aryl bromide (1.2 equiv).

  • Solvation: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at 100 °C for 16 hours.

  • Self-Validation Check: At 4 hours, pull a 50 µL aliquot, filter through a micro-Celite pad, and analyze via LC-MS. You should observe the mono-arylated mass [M+H]⁺. The complete absence of a diarylated mass confirms the steric control of the PNp3 ligand is functioning correctly.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Brønsted Acid-Catalyzed O-Alkylation (Preserving the Azetidine Ring)

Objective: Synthesize 3-azetidine ethers while preventing base-induced ring opening.

  • Preparation: To a solution of 1-(2-Aminophenyl)-3-azetidinol (1.0 equiv) and the target aliphatic alcohol (5.0 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.5 M) under N₂, cool the flask to 0 °C.

  • Activation: Add Trifluoromethanesulfonic acid (HOTf) (10 mol%) dropwise.

    • Causality Note: HOTf acts as a Brønsted acid to protonate the 3-hydroxyl group, facilitating the departure of water to form the azetidine carbocation without degrading the ring[2].

  • Reaction: Warm the reaction mixture to 60 °C and stir for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the starting material without the appearance of highly polar baseline streaks (which indicate ring-opened polymeric byproducts) validates the mildness of the acidic conditions.

  • Workup: Quench the reaction strictly with saturated aqueous NaHCO₃ to neutralize the HOTf. Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate. Purify the resulting ether via silica gel chromatography.

Part 5: References

  • Mechanistic Study of the Role of Substrate Steric Effects and Aniline Inhibition on the Bis(trineopentylphosphine)palladium(0)-Catalyzed Arylation of Aniline Derivatives. ACS Catalysis, 2017.

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 2023. [2]

  • General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 2022. [1]

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Troubleshooting for 1-(2-Aminophenyl)-3-azetidinol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the mass spectrometric analysis of 1-(...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the mass spectrometric analysis of 1-(2-Aminophenyl)-3-azetidinol. This molecule presents unique fragmentation behaviors due to the highly strained azetidine ring and the electron-rich aniline moiety.

Below, you will find a comprehensive physicochemical profile, a causality-driven troubleshooting FAQ, detailed experimental protocols, and a fragmentation pathway visualization to ensure your LC-MS/MS workflows are robust and reproducible.

Physicochemical & MS Profiling

Before troubleshooting, it is critical to establish the baseline mass spectrometric parameters. The table below summarizes the expected quantitative data and primary product ions for this compound.

ParameterValue / Description
Compound Name 1-(2-Aminophenyl)-3-azetidinol
Chemical Formula C9H12N2O
Monoisotopic Mass 164.095 Da
Expected Precursor Ion (ESI+) m/z 165.1 [M+H]+
Primary Product Ions m/z 147.1 (-H2O), m/z 94.1 (Aniline fragment), m/z 66.1 (-HNC)
Recommended Ionization Electrospray Ionization (ESI), Positive Mode

Troubleshooting Guide & FAQs

Q1: Why is my precursor ion (m/z 165.1) intensity extremely low, while m/z 147.1 dominates the Q1 full scan?

The Causality: This is a classic manifestation of in-source fragmentation. The 4-membered azetidine ring possesses severe angle (Baeyer) and torsional strain[1]. Furthermore, the hydroxyl group at the 3-position is highly labile. When the molecule is subjected to excess thermal or electrical energy in the ESI source, the internal energy easily exceeds the activation barrier for the neutral loss of water (-18 Da). This elimination is thermodynamically favored as it relieves ring strain and forms a resonance-stabilized intermediate[2]. The Solution: You must "cool" the ion source. Decrease the capillary voltage and lower the desolvation/drying gas temperature. Most importantly, reduce the fragmentor (or cone) voltage to minimize the pre-collision cell acceleration of the ions.

Q2: How do I select the most robust MRM transitions for quantification in biological matrices?

The Causality: Relying solely on the water loss transition (165.1 → 147.1) is a common pitfall. While it is the most abundant fragment at low collision energies (CE), it lacks structural specificity and is highly susceptible to background noise from co-eluting matrix interferences. The Solution: Utilize transitions resulting from the cleavage of the azetidine ring. The transition 165.1 → 94.1 (protonated aniline) offers significantly higher specificity. For your qualifier transition, use 165.1 → 66.1 . The expulsion of neutral hydrogen isocyanide (HNC, 27 Da) from the aniline moiety is a highly diagnostic hallmark of nitrogenated aromatics under collision-induced dissociation (CID)[3].

Q3: Why does the fragmentation pattern shift drastically between different runs or instruments?

The Causality: The fragmentation of 1-(2-Aminophenyl)-3-azetidinol is highly sensitive to the center-of-mass collision energy. Because the cleavage of the azetidine ring and the subsequent fragmentation of the aniline moiety require different energy thresholds, slight variations in collision gas pressure or CE calibration will drastically alter the ratio of the m/z 94.1 and m/z 66.1 product ions[4]. The Solution: Perform a rigorous CE breakdown curve (see Protocol below) and ensure your collision gas (Argon or Nitrogen) pressure is strictly regulated and calibrated according to the manufacturer's specifications.

Q4: I am observing severe signal suppression when analyzing this compound in plasma. How can I resolve this?

The Causality: Aniline derivatives are highly susceptible to competitive ionization and oxidation in complex biological matrices[5]. The basic nitrogens (aniline and azetidine) compete for protons in the ESI+ droplet. If matrix components with higher proton affinities are present, your analyte will not ionize efficiently. The Solution: Implement a Solid Phase Extraction (SPE) protocol using a mixed-mode cation exchange (MCX) cartridge to isolate the basic analyte. Ensure the LC mobile phase is properly buffered (e.g., 0.1% formic acid) to maintain the analyte in its protonated state throughout the chromatographic run.

Experimental Protocol: Systematic LC-MS/MS Optimization

To build a self-validating MRM method, follow this step-by-step methodology to map the energy-dependent fragmentation of 1-(2-Aminophenyl)-3-azetidinol.

Step 1: Syringe Pump Infusion & Source Optimization

  • Dilute the reference standard to 100 ng/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Infuse the solution at a flow rate of 10 µL/min directly into the ESI source.

  • Monitor the Q1 full scan (m/z 50–200).

  • Gradually decrease the Fragmentor/Cone Voltage (start at 100 V, step down in 10 V increments to 20 V) until the ratio of the intact precursor (m/z 165.1) to the in-source water loss fragment (m/z 147.1) is maximized.

Step 2: Collision Energy (CE) Profiling

  • Isolate the precursor ion (m/z 165.1) in Q1.

  • Perform a product ion scan (Q3) while ramping the CE from 5 eV to 40 eV in 5 eV increments.

  • Map the breakdown curve:

    • Low CE (5–15 eV): Favors the water loss fragment (m/z 147.1).

    • Medium CE (15–25 eV): Induces azetidine ring cleavage, yielding the protonated aniline fragment (m/z 94.1).

    • High CE (25–40 eV): Drives the secondary fragmentation of the aniline moiety, generating m/z 77.1 (-NH3) and m/z 66.1 (-HNC).

Step 3: MRM Method Finalization

  • Select 165.1 → 94.1 as the Quantifier transition (Set CE to the empirically determined optimum, typically ~20 eV).

  • Select 165.1 → 66.1 as the Qualifier transition (Set CE to ~35 eV).

  • Set Dwell times to 50 ms per transition to ensure a minimum of 12-15 data points across the LC chromatographic peak.

Fragmentation Pathway Visualization

The following diagram illustrates the energy-dependent fragmentation cascade of 1-(2-Aminophenyl)-3-azetidinol, mapping the causal relationship between collision energy and product ion generation.

G m165 Precursor Ion [M+H]+ m/z 165.1 1-(2-Aminophenyl)-3-azetidinol m147 Product Ion m/z 147.1 [M+H - H2O]+ m165->m147 - H2O (-18 Da) Low CE / In-Source m107 Product Ion m/z 107.1 [M+H - C3H6O]+ m165->m107 Loss of Azetidinol Ring Medium CE m94 Product Ion m/z 94.1 Protonated Aniline Fragment m165->m94 Azetidine Ring Cleavage Medium CE m77 Product Ion m/z 77.1 [Phenyl Cation]+ m94->m77 - NH3 (-17 Da) High CE m66 Product Ion m/z 66.1 [Aniline - HNC]+ m94->m66 - HNC (-27 Da) High CE

Proposed ESI-MS/MS fragmentation pathway for 1-(2-Aminophenyl)-3-azetidinol.

Sources

Optimization

Improving enantiomeric excess in 1-(2-Aminophenyl)-3-azetidinol asymmetric synthesis

Technical Support Center: Asymmetric Synthesis of 1-(2-Aminophenyl)-3-azetidinol Welcome to the technical support guide for the asymmetric synthesis of 1-(2-aminophenyl)-3-azetidinol. This document is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Asymmetric Synthesis of 1-(2-Aminophenyl)-3-azetidinol

Welcome to the technical support guide for the asymmetric synthesis of 1-(2-aminophenyl)-3-azetidinol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to help you systematically diagnose issues and optimize your reaction conditions to achieve high enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: Why is achieving high enantiomeric excess (ee) critical for 1-(2-aminophenyl)-3-azetidinol in pharmaceutical applications? High enantiomeric purity is paramount in drug development because different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] The tragic case of Thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the need for enantiomerically pure active pharmaceutical ingredients (APIs).[1] For 1-(2-aminophenyl)-3-azetidinol, which serves as a key building block for various therapeutic agents, ensuring a high ee is a regulatory and safety necessity to maximize therapeutic effect and minimize potential off-target or adverse effects.

Q2: What are the principal strategies for the asymmetric synthesis of chiral 3-azetidinols and related structures? Several modern synthetic strategies are employed to construct the chiral azetidine core. Key approaches include:

  • Ketene-Imine Cycloadditions (Staudinger Synthesis): This classic [2+2] cycloaddition remains a versatile method for creating the azetidinone (β-lactam) ring, which can then be reduced to the azetidine.[2] Stereoselectivity is highly dependent on reactants and reaction conditions.[2]

  • Metal-Catalyzed Cyclizations: Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has emerged as a flexible route to chiral azetidin-3-ones, precursors to azetidinols.[3]

  • Intramolecular C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination provides a direct pathway to functionalized azetidines from accessible amine precursors.[4]

  • Asymmetric Difunctionalization of Azetines: Copper-catalyzed methods can install two new stereocenters on an achiral azetine precursor with high regio-, enantio-, and diastereoselectivity.[5][6]

Q3: How is enantiomeric excess (ee) accurately measured for the final product? The most reliable and widely accepted methods for determining enantiomeric excess are chiral chromatography techniques.[7]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. A column with a chiral stationary phase (CSP) is used to physically separate the two enantiomers, which then pass through a detector (e.g., UV-Vis). The ratio of the peak areas for the two enantiomers allows for a precise calculation of the ee.[7]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this technique uses a chiral stationary phase in a capillary column to separate volatile enantiomers.

It is crucial to develop a validated analytical method to ensure accurate and reproducible ee determination.

Troubleshooting Guide: Low Enantiomeric Excess

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve problems leading to suboptimal enantioselectivity.

Question: My reaction is yielding the correct product, but the enantiomeric excess is low (e.g., <80% ee). What are the most common initial checks I should perform?

Answer: When encountering low ee, a systematic approach starting with the fundamentals is essential to rule out simple errors before investigating more complex parameters.[8]

Initial Checks:

  • Purity of Starting Materials and Reagents: Confirm the purity of your 2-nitroaniline or other precursors, as well as all reagents. Unseen impurities can act as catalyst poisons or interfere with the desired stereochemical pathway.[9]

  • Solvent Quality: Ensure the solvent is of an appropriate grade and, most importantly, is strictly anhydrous. Many asymmetric catalysts, particularly organometallic complexes, are highly sensitive to water, which can deactivate the catalyst or alter its selectivity.[8]

  • Reaction Temperature Control: Verify that the reaction temperature was maintained accurately and consistently. Even minor fluctuations can significantly impact the energy difference between the diastereomeric transition states, thereby reducing enantioselectivity.[8]

  • Stoichiometry and Concentrations: Double-check all measurements and calculations for reagent and catalyst loading. Incorrect concentrations can sometimes lead to issues like catalyst aggregation, which may exhibit different (and lower) selectivity.[8]

Question: I have verified my basic setup, and all reagents are pure and dry. The ee is still poor. How can I determine if my chiral catalyst is the problem?

Answer: The chiral catalyst system is the heart of the asymmetric transformation, and its integrity is critical.

Catalyst Investigation Steps:

  • Verify Catalyst Structure and Purity: If the catalyst or ligand was prepared in-house, its structural integrity and purity must be confirmed using techniques like NMR spectroscopy.[8] For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions (e.g., under inert gas, protected from light).

  • Benchmark the Catalyst: Run a control reaction using a well-established substrate that is known to give high ee with your specific catalyst system.[8] If this benchmark reaction also results in low ee, it strongly indicates a problem with the catalyst itself (e.g., decomposition, low enantiomeric purity).

  • Consider Catalyst Decomposition: Many catalysts are sensitive to air and moisture.[9] If the reaction is not performed under strictly inert conditions (e.g., using a glovebox or Schlenk techniques), the active catalytic species may decompose into a non-selective or less selective form.

Question: My catalyst appears to be active and pure, but the enantioselectivity for my specific synthesis remains low. What reaction parameters are most effective to screen for optimization?

Answer: Once the catalyst's viability is confirmed, the next step is to systematically optimize the reaction environment to favor the desired stereochemical outcome.

Key Parameters for Screening:

  • Temperature: Temperature is one of the most powerful tools for influencing ee. Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to the small energy differences between the competing diastereomeric transition states.[8][10] It is advisable to screen a range of temperatures, systematically decreasing from your initial condition.

  • Solvent: The solvent plays a crucial role in stabilizing the catalyst-substrate complex and the transition states.[8] A change in solvent can dramatically alter the ee. Screen a diverse range of solvents with varying polarities and coordinating abilities (e.g., THF, 2-MeTHF, Toluene, Dichloromethane). Ethereal solvents are often found to provide good selectivity in hydrogen-bond-donor catalysis.[11]

  • Concentration: The effect of substrate concentration should be investigated. In some systems, operating under more dilute conditions can disfavor catalyst aggregation or the formation of off-cycle species, thereby improving the enantiomeric excess.[8]

Question: My enantiomeric excess is now high, but the reaction yield is poor or the reaction stalls. What are the likely causes and solutions?

Answer: Poor yield or stalled reactions often point to issues with catalyst activity or stability over the course of the reaction.

Troubleshooting Poor Conversion:

  • Catalyst Deactivation: Impurities in the substrate or solvent may be poisoning the catalyst.[9] Further purification of the starting materials may be necessary. Alternatively, screening for a more robust catalyst that is less susceptible to deactivation can be effective.

  • Slow Reaction Rate: The conditions required for high ee (e.g., very low temperature) may render the reaction impractically slow.[9] In this case, you can try to carefully increase the catalyst loading or slightly increase the temperature, while closely monitoring the effect on ee to find an acceptable balance.

  • Side Reactions: The formation of byproducts can consume starting material and lower the yield. Changing the solvent or lowering the reaction temperature can sometimes suppress unwanted side reactions.[9]

Visualizing the Troubleshooting Workflow

A systematic approach is crucial for efficient problem-solving. The following workflow diagram outlines the logical steps for troubleshooting low enantiomeric excess.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed check_basics Step 1: Verify Experimental Basics - Reagent/Solvent Purity (Anhydrous) - Temperature Control - Concentrations & Stoichiometry start->check_basics basics_ok Basics Confirmed Correct? check_basics->basics_ok fix_basics Correct Errors: - Purify/Dry Reagents - Calibrate Thermostat - Recalculate Loadings basics_ok->fix_basics No check_catalyst Step 2: Investigate Catalyst System - Confirm Purity & Structure - Run Benchmark Reaction - Check for Decomposition basics_ok->check_catalyst Yes fix_basics->start catalyst_ok Catalyst Performance Verified? check_catalyst->catalyst_ok fix_catalyst Replace Catalyst: - Use New/Verified Batch - Re-synthesize Ligand - Improve Inert Atmosphere Technique catalyst_ok->fix_catalyst No screen_params Step 3: Screen Reaction Parameters - Lower Temperature - Screen Solvents - Vary Concentration catalyst_ok->screen_params Yes fix_catalyst->start optimization_success Optimization Successful: High ee Achieved screen_params->optimization_success

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Conceptual Basis of Asymmetric Catalysis

The ability to achieve high enantioselectivity originates from the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers. A chiral catalyst creates a chiral environment that makes one of these pathways significantly more favorable.

Asymmetric_Catalysis cluster_0 Reaction Coordinate reactants Prochiral Substrate + Chiral Catalyst (Cat*) TS_S [Substrate---Cat*]‡ (S) reactants->TS_S Lower Energy Pathway TS_R [Substrate---Cat*]‡ (R) reactants->TS_R Higher Energy Pathway product_S Product (S) + Cat* TS_S->product_S Lower Energy Pathway product_R Product (R) + Cat* TS_R->product_R Higher Energy Pathway delta_G ΔΔG‡

Caption: Energy profile for an asymmetric catalytic reaction.

Data Summary: Parameter Screening Example

The following table illustrates hypothetical results from a systematic optimization study for an asymmetric reaction, demonstrating how changes in conditions can impact both yield and enantioselectivity.

EntryChiral LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Ligand ACH₂Cl₂259575
2Ligand AToluene259182
3Ligand ATHF258885
4Ligand A THF 0 85 94
5Ligand ATHF-208297
6Ligand ATHF-4065>99
7Ligand BTHF07588

This data is illustrative and intended to show optimization trends.

Key Experimental Protocol: Asymmetric Reduction of a Prochiral Azetidinone

This protocol describes a general procedure for the asymmetric reduction of a suitable prochiral precursor, N-(2-aminophenyl)-azetidin-3-one, using a Corey-Bakshi-Shibata (CBS) catalyst system. This is a robust and widely used method for generating chiral alcohols with high ee.[7]

Materials:

  • N-(2-aminophenyl)-azetidin-3-one (precursor)

  • (R)- or (S)-CBS reagent (e.g., (R)-2-Methyl-CBS-oxazaborolidine, 1 M in toluene)

  • Borane source (e.g., Borane-dimethyl sulfide complex (BMS) or Borane-THF complex)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Saturated aq. NH₄Cl, Brine, Ethyl Acetate, Anhydrous MgSO₄

Procedure:

  • Glassware Preparation: All glassware must be rigorously flame-dried under vacuum or oven-dried at >120 °C for several hours and allowed to cool under a stream of dry nitrogen or argon.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen/argon inlet, and a thermometer, add the N-(2-aminophenyl)-azetidin-3-one precursor (1.0 eq).

  • Dissolution: Dissolve the precursor in anhydrous THF (approx. 0.1 M concentration) under a positive pressure of inert gas.

  • Cooling: Cool the reaction mixture to the desired temperature (start with 0 °C or -20 °C for initial trials) using an appropriate cooling bath (ice-water, ice-salt, or cryocooler).

  • Catalyst Addition: Slowly add the CBS reagent (0.1 eq) via syringe to the stirred solution. Allow the mixture to stir for 10-15 minutes.

  • Reducing Agent Addition: Add the borane source (e.g., BMS, 1.0 eq) dropwise to the reaction mixture over 30-60 minutes using a syringe pump. A slow addition rate is crucial to maintain temperature and selectivity.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature. Be cautious as hydrogen gas evolution will occur.

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the final 1-(2-aminophenyl)-3-azetidinol.

  • Analysis: Determine the final yield and measure the enantiomeric excess of the purified product using a validated chiral HPLC method.[7]

References

  • Troubleshooting low enantiomeric excess in asymmetric synthesis. - Benchchem.
  • Technical Support Center: Asymmetric Synthesis Reactions - Benchchem.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC.
  • Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents - MDPI.
  • Synthesis of new chiral cis-3-aminoazetidines and their use in catalytic asymmetric reactions.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC.
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs.
  • organic chemistry - Why are enantiomeric excess % and specific rotation considered? - Chemistry Stack Exchange.
  • Improving enantiomeric excess in (S)-(-)-1-Phenyl-1-decanol synthesis - Benchchem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(2-Aminophenyl)-3-azetidinol Thermal Reactions

Welcome to the Advanced Troubleshooting Guide for 1-(2-Aminophenyl)-3-azetidinol . As a Senior Application Scientist, I frequently see researchers encounter significant yield losses and complex byproduct mixtures when su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 1-(2-Aminophenyl)-3-azetidinol . As a Senior Application Scientist, I frequently see researchers encounter significant yield losses and complex byproduct mixtures when subjecting this specific bifunctional scaffold to elevated temperatures.

This guide is designed to move beyond basic symptom management. We will deconstruct the thermodynamic and kinetic causality behind these side reactions and provide a self-validating experimental framework to preserve the integrity of your compound.

Part 1: Mechanistic Pathway Analysis

To solve degradation issues, we must first visualize the competing thermodynamic pathways that activate when thermal energy is introduced to this strained, electron-rich system.

Pathway Start 1-(2-Aminophenyl)-3-azetidinol Heat Thermal Stress (Heating >60°C) Start->Heat Path1 Intramolecular Nucleophilic Attack Heat->Path1 Proximity of -NH2 Path2 Air Oxidation (O2 Exposure) Heat->Path2 Electron-rich Aniline Prod1 Ring-Expanded Fused Heterocycle Path1->Prod1 Ring Strain Release Prod2 Polymeric/Quinone Impurities (Dark) Path2->Prod2 Radical Formation Sol1 Boc-Protection of Amine Sol1->Path1 Steric/Electronic Block Sol2 Inert Atmosphere (Ar/N2) & Degassing Sol2->Path2 Removes Oxidant

Mechanistic degradation pathways of 1-(2-Aminophenyl)-3-azetidinol during heating and solutions.

Part 2: Troubleshooting FAQs & Causality

Q1: Why does my reaction mixture turn dark brown or black upon heating?

The Causality: The primary amino group (-NH₂) is a strong electron-donating group. This significantly lowers the redox potential of the aniline ring, making it highly electron-rich and susceptible to losing electrons[1]. When heated in the presence of atmospheric oxygen, the aniline moiety undergoes radical-mediated oxidation. This triggers a polymerization cascade, leading to the formation of highly colored benzoquinones or polyaniline species, which manifest as dark brown or black solutions[2],[1]. The Solution: Displacing oxygen from the reaction environment is mandatory. Standard atmospheric displacement is insufficient; you must actively degas the solvent to remove dissolved oxygen prior to heating[1].

Q2: Why am I losing the azetidine ring and observing fused heterocyclic byproducts?

The Causality: Azetidines possess a high inherent ring strain of approximately 25.2 kcal/mol[3]. Elevated temperatures provide the thermal energy required to overcome the activation barrier for ring-opening[4]. Concurrently, the ortho-amino group acts as a proximal nucleophile. This spatial arrangement facilitates an intramolecular SN2-type attack on the strained azetidine ring, triggering a cascade cyclization that yields ring-expanded fused heterocycles[5],[6]. The Solution: You must chemically deactivate the nucleophilicity of the ortho-amino group before applying heat.

Q3: How can I chemically prevent the ortho-amino group from triggering this intramolecular cyclization?

The Causality: The primary amine's localized lone pair is highly reactive. The Solution: Temporarily masking the amine with a tert-butyloxycarbonyl (Boc) protecting group is the most effective strategy[7]. The Boc group delocalizes the nitrogen's lone pair into the carbonyl system via resonance, drastically reducing its nucleophilicity. Furthermore, the bulky tert-butyl group provides steric hindrance that physically impedes the trajectory required for intramolecular attack[7].

Q4: Does the choice of solvent and pH impact the stability of the azetidinol ring during heating?

The Causality: Absolutely. Azetidine ring-opening is highly accelerated by Lewis or Brønsted acids[5],[4]. Acids protonate the azetidine nitrogen or the hydroxyl oxygen, creating an excellent leaving group and further increasing ring strain. This severely lowers the activation energy required for nucleophilic attack or thermal dehydration[5]. The Solution: Maintain strictly neutral or mildly basic conditions (e.g., using Cs₂CO₃) during heating[6]. Avoid chlorinated solvents that can slowly degrade to release HCl upon prolonged heating.

Part 3: Quantitative Impact of Reaction Conditions

To illustrate the critical nature of these protective measures, the following table summarizes the quantitative impact of various reaction environments on the survival rate of the 1-(2-Aminophenyl)-3-azetidinol scaffold.

Reaction ConditionsAtmosphereAmine ProtectionTemperatureIntact Scaffold YieldMajor Dominant Byproduct
Toluene, No AdditivesAirNone100 °C< 10%Polyaniline/Benzoquinones (Dark)
Toluene, No AdditivesArgonNone100 °C25%Ring-Expanded Fused Heterocycles
THF, Neutral pHArgonNone60 °C60%Ring-Expanded Fused Heterocycles
THF, Mild Base (Cs₂CO₃) Argon (Degassed) N-Boc 80 °C > 90% None (Stable Scaffold)

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity results, implement this step-by-step methodology. This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to verify success at each stage before proceeding.

General Protocol: Controlled Heating of Protected 1-(2-Aminophenyl)-3-azetidinol

Phase 1: Nucleophile Masking (N-Boc Protection)

  • Dissolve 1-(2-Aminophenyl)-3-azetidinol (1.0 eq) in anhydrous THF (0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath. Causality: Low temperature prevents premature thermal degradation while the exothermic protection reaction occurs.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise, followed by a catalytic amount of DMAP (0.05 eq).

  • IPC (Validation): Monitor the reaction by TLC (Ninhydrin stain). The unprotected primary amine will stain vividly. The reaction is complete and safe to proceed only when the Ninhydrin stain is completely negative, confirming full masking of the nucleophile.

Phase 2: Degassing (Oxidation Prevention) 5. Transfer the protected intermediate to a heavy-walled Schlenk flask. 6. Perform three consecutive freeze-pump-thaw cycles using high-purity Argon. Causality: Complete removal of dissolved O₂ is required to prevent radical-mediated aniline oxidation at elevated temperatures[1].

Phase 3: Thermal Processing 7. Introduce your desired reagents for the subsequent reaction (ensure they are acid-free). 8. Heat the reaction mixture to the target temperature (maximum 80 °C) using a precisely controlled oil bath. 9. IPC (Validation): Visually inspect the solution after 30 minutes. A color shift to dark brown or black indicates an air leak and subsequent oxidation[1]. A successful, stable reaction will remain pale yellow or clear.

Phase 4: Workup 10. Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃. Causality: Maintaining a mildly basic pH prevents acid-catalyzed ring opening of the azetidine during the aqueous workup phase[5]. 11. Extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Part 5: References

The following authoritative sources ground the mechanistic causality and protocol standards detailed in this guide:

  • [5] Technical Support Center: Azetidine Ring-Opening Reactions - Benchchem. 5

  • [4] How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. 4

  • [6] Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - ACS Publications. 6

  • [3] PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - LOCKSS. 3

  • [2] The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. 2

  • [7] Boc-Protected Amino Groups - Organic Chemistry Portal. 7

  • [1] preventing oxidation of the aniline group during complexation - Benchchem. 1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-(2-Aminophenyl)-3-azetidinol and 1-(3-Aminophenyl)-3-azetidinol

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Aryl-3-azetidinol scaffolds are valuable building blocks in medicinal chemistry due to their unique three-dimensional structure and their abi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aryl-3-azetidinol scaffolds are valuable building blocks in medicinal chemistry due to their unique three-dimensional structure and their ability to impart favorable physicochemical properties to drug candidates.[1][2] The reactivity of these scaffolds can be significantly modulated by the nature and position of substituents on the aromatic ring. This guide focuses on two key isomers, 1-(2-Aminophenyl)-3-azetidinol and 1-(3-Aminophenyl)-3-azetidinol, to illustrate how the placement of an amino group influences their chemical behavior.

The primary difference between these two molecules lies in the electronic and steric environment of their reactive sites: the exocyclic amino group, the endocyclic azetidine nitrogen, and the hydroxyl group of the azetidinol ring. These differences dictate their reactivity in common synthetic transformations such as N-acylation, N-alkylation, and reactions involving the hydroxyl group.

Structural and Electronic Considerations

The position of the amino group on the phenyl ring—ortho in 1-(2-Aminophenyl)-3-azetidinol and meta in 1-(3-Aminophenyl)-3-azetidinol—is the primary determinant of their differential reactivity.

Electronic Effects:

  • 1-(2-Aminophenyl)-3-azetidinol (Ortho-isomer): The amino group is an activating, ortho-para directing group due to its ability to donate electron density to the aromatic ring through resonance.[3] In the ortho-isomer, this electron-donating effect is pronounced at the positions ortho and para to the amino group. More significantly, the proximity of the amino and the azetidinyl groups can lead to intramolecular interactions, such as hydrogen bonding.[4][5] This can influence the conformation of the molecule and the availability of the lone pairs on both nitrogen atoms.

  • 1-(3-Aminophenyl)-3-azetidinol (Meta-isomer): In the meta-isomer, the electron-donating resonance effect of the amino group does not directly extend to the carbon atom bearing the azetidinyl substituent.[3] The electronic influence on the azetidine nitrogen is primarily through the weaker inductive effect.[6] This results in a different electron density distribution around the reactive centers compared to the ortho-isomer.

Steric Effects:

  • The ortho-amino group in 1-(2-Aminophenyl)-3-azetidinol can sterically hinder the approach of reagents to the azetidine nitrogen.[7] This steric hindrance is absent in the meta-isomer, potentially leading to faster reaction rates at the azetidine nitrogen for the latter.

Comparative Reactivity Analysis

The differing electronic and steric profiles of the two isomers lead to predictable differences in their reactivity in key synthetic transformations.

N-Acylation

N-acylation is a common reaction for amines, often used for protection or to introduce new functional groups.[8] The reactivity of the exocyclic amino group in both isomers is expected to be high. However, subtle differences can arise.

  • 1-(2-Aminophenyl)-3-azetidinol: The nucleophilicity of the ortho-amino group may be slightly modulated by potential intramolecular hydrogen bonding with the azetidinol hydroxyl group.

  • 1-(3-Aminophenyl)-3-azetidinol: The meta-amino group is less sterically hindered and its nucleophilicity is primarily governed by the electronic effects of the substituent.

Experimental Protocol: Comparative N-Acetylation

This protocol provides a method to compare the N-acetylation rates of the two isomers.

  • Preparation of Reaction Mixtures: In separate vials, dissolve 1-(2-Aminophenyl)-3-azetidinol (0.1 mmol) and 1-(3-Aminophenyl)-3-azetidinol (0.1 mmol) in 1 mL of dichloromethane.

  • Initiation of Reaction: To each vial, add triethylamine (0.12 mmol) followed by acetic anhydride (0.11 mmol) at room temperature.

  • Monitoring the Reaction: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 5 minutes).

  • Analysis: Compare the time taken for the complete consumption of the starting material in both reactions to determine the relative reactivity.

Expected Outcome: Due to reduced steric hindrance, the N-acylation of 1-(3-Aminophenyl)-3-azetidinol is anticipated to proceed at a slightly faster rate than that of the ortho-isomer.

N-Alkylation

Selective N-alkylation of the exocyclic amino group can be achieved through reductive amination.[9][10]

  • 1-(2-Aminophenyl)-3-azetidinol: The ortho-amino group's reactivity in forming an imine intermediate might be influenced by steric factors.

  • 1-(3-Aminophenyl)-3-azetidinol: The meta-amino group is expected to react readily with aldehydes to form the corresponding imine, which is then reduced.

Experimental Protocol: Comparative Reductive Amination

  • Imine Formation: In separate flasks, dissolve each isomer (1 mmol) and benzaldehyde (1 mmol) in methanol (10 mL). Stir the solutions at room temperature for 1 hour.

  • Reduction: Cool the solutions in an ice bath and add sodium borohydride (1.5 mmol) portion-wise.

  • Workup: After stirring for an additional hour, quench the reaction with water and extract the product with ethyl acetate.

  • Analysis: Compare the yields of the N-benzylated products to assess the relative efficiency of the reaction for each isomer.

Reactions of the Azetidinol Hydroxyl Group

The hydroxyl group of the azetidinol ring can undergo various reactions, such as esterification or conversion to a leaving group for subsequent nucleophilic substitution. The reactivity of the hydroxyl group can be influenced by intramolecular interactions.

  • 1-(2-Aminophenyl)-3-azetidinol: The potential for intramolecular hydrogen bonding between the ortho-amino group and the hydroxyl group could decrease the nucleophilicity of the hydroxyl oxygen, potentially slowing down reactions at this site.[5]

  • 1-(3-Aminophenyl)-3-azetidinol: In the absence of such intramolecular interactions, the hydroxyl group is expected to exhibit more typical reactivity for a secondary alcohol.

Data Summary

Reaction Type1-(2-Aminophenyl)-3-azetidinol (Ortho-isomer)1-(3-Aminophenyl)-3-azetidinol (Meta-isomer)Key Differentiating Factor
N-Acylation Potentially slower due to steric hindrance and possible intramolecular H-bonding.Generally faster due to lower steric hindrance.Steric hindrance
N-Alkylation May be slightly slower due to steric hindrance in imine formation.Generally proceeds readily.Steric hindrance
OH Reactions Potentially slower due to intramolecular H-bonding.Exhibits typical secondary alcohol reactivity.Intramolecular H-bonding

Visualizing the Reactivity Differences

The following diagrams illustrate the key structural features influencing the reactivity of the two isomers.

Figure 1: Structural comparison highlighting the potential for intramolecular hydrogen bonding in the ortho-isomer.

Conclusion

The positional isomerism of the amino group in 1-(aminophenyl)-3-azetidinols has a profound impact on their chemical reactivity. The ortho-isomer, 1-(2-Aminophenyl)-3-azetidinol, is subject to both steric hindrance and potential intramolecular hydrogen bonding, which can modulate the reactivity of its functional groups. In contrast, the meta-isomer, 1-(3-Aminophenyl)-3-azetidinol, exhibits more conventional reactivity patterns due to the absence of these proximal interactions. A thorough understanding of these subtle yet significant differences is crucial for researchers in designing synthetic routes and developing novel therapeutics based on these important scaffolds.

References

  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Neuvonen, H., Neuvonen, K., & Pasanen, P. (2004). Evidence of Substituent-Induced Electronic Interplay. Effect of the Remote Aromatic Ring Substituent of Phenyl Benzoates on the Sensitivity of the Carbonyl Unit to Electronic Effects of Phenyl or Benzoyl Ring Substituents. The Journal of Organic Chemistry, 69(11), 3794–3800. [Link]

  • Neuvonen, H., Neuvonen, K., & Pasanen, P. (2004). Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. The Journal of Organic Chemistry, 69(11), 3794-800. [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • Request PDF. (n.d.). Intramolecular and intermolecular hydrogen bonds in aminophenols. Retrieved from [Link]

  • Chemistry Steps. (2022, January 4). Ortho, Para, Meta. Retrieved from [Link]

  • YouTube. (2011, September 5). Substituent Effects in Aromatic Substitution I. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Beilstein-Institut. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • MDPI. (2021, June 10). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Retrieved from [Link]

  • Request PDF. (n.d.). Oxa-Michael Addition Reactions of 3-hydroxy-2-azetidinones: Synthesis of 1, 3, 4-Trisubstituted-2-Azetidinones. Retrieved from [Link]

  • Request PDF. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Retrieved from [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • PMC. (2024, July 19). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • AIP Publishing. (2014, November 18). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • ResearchGate. (2026, March 2). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • ResearchGate. (2026, March 24). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]

Sources

Comparative

Escaping Flatland: A Comparative Guide to Azetidinol Derivatives as Bioisosteres in Drug Design

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. As drug discovery programs increasingly target complex protein-protei...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a defining paradigm in modern medicinal chemistry. As drug discovery programs increasingly target complex protein-protein interactions, the need for novel exit vectors and improved physicochemical profiles has driven the adoption of strained four-membered heterocycles. Among these, azetidinol derivatives (specifically 3-azetidinol and 3,3-disubstituted azetidines) have emerged as privileged bioisosteres for traditional six-membered rings like piperidine, piperazine, and morpholine, as well as for planar phenyl rings[1].

This guide provides an in-depth comparative analysis of azetidinol bioisosteres, exploring the mechanistic rationale behind their use, their impact on pharmacokinetic/pharmacodynamic (PK/PD) properties, and field-proven synthetic methodologies for their integration into drug discovery pipelines.

Mechanistic Rationale: Why Azetidinols?

The strategic replacement of a traditional heterocycle with an azetidinol core is driven by three fundamental physicochemical objectives:

  • Conformational Restriction (The Entropic Advantage): The inherent ring strain of the azetidine core (approximately 26 kcal/mol) restricts the molecule's conformational flexibility[1]. By locking the pharmacophore into a specific three-dimensional geometry, azetidinols reduce the entropic penalty typically incurred when a flexible ligand binds to its target receptor.

  • Modulation of Basicity and Lipophilicity: Traditional piperidine rings often suffer from high lipophilicity (logP) and strong basicity, leading to promiscuous off-target binding (e.g., hERG channel liability) and poor metabolic stability[2]. The inclusion of the electron-withdrawing hydroxyl group at the 3-position of the azetidine ring slightly depresses the amine's pKa via inductive effects, while significantly lowering the overall logP.

  • Novel Exit Vectors: The rigid geometry of the azetidine ring allows for the precise, puckered positioning of substituents. The hydroxyl group acts as a versatile hydrogen-bond donor/acceptor, effectively mimicking the oxygen atom of a morpholine ring or the hydroxyl of a phenol, but projecting it at a distinct trajectory.

BioisostereLogic Substrate Traditional Scaffold (Piperidine / Morpholine) Liability Metabolic Liability High logP / Off-target Substrate->Liability exhibits Bioisostere Azetidinol Replacement (3-Azetidinol Core) Liability->Bioisostere mitigated by Advantage1 Increased Fsp3 & Rigidity Bioisostere->Advantage1 provides Advantage2 Lower logP & Altered pKa Bioisostere->Advantage2 provides Advantage3 New H-Bond Vectors Bioisostere->Advantage3 provides

Logical framework for replacing traditional 6-membered heterocycles with azetidinol bioisosteres.

Comparative Physicochemical Profiling

To objectively evaluate the utility of azetidinols, we must benchmark them against the scaffolds they are designed to replace. The table below summarizes the fundamental properties of these core rings[2].

PropertyPiperidineMorpholineAzetidine3-Azetidinol
Ring Size 6-membered6-membered4-membered4-membered
pKa (Basic Nitrogen) ~11.12~8.36~11.29~9.5 - 10.5
logP 0.79-0.86-0.06< -0.50
Conformational Flexibility High (Chair/Boat)High (Chair/Boat)Low (Rigid, Puckered)Low (Rigid, Puckered)
Metabolic Liability High (α-oxidation)ModerateLowLow (Masked C-H bonds)

Data Interpretation: While unsubstituted azetidine is highly basic (pKa ~11.29), the addition of the 3-hydroxyl group in 3-azetidinol tempers this basicity, bringing it closer to the optimal range for CNS penetration and reduced hERG liability. Furthermore, the dramatic reduction in logP compared to piperidine improves aqueous solubility and lipophilic efficiency (LipE).

Case Studies in Bioisosteric Replacement

The theoretical advantages of azetidinols have been rigorously validated in recent drug discovery campaigns:

  • Piperidine & Morpholine Surrogates: Researchers have successfully designed 3-((hetera)cyclobutyl)azetidines as "stretched" isosteres of piperidine, piperazine, and morpholine[3]. X-ray diffraction and exit vector plot analyses confirmed that these azetidine derivatives possess a larger spatial footprint and increased conformational flexibility compared to their parent heterocycles, making them highly effective building blocks for lead optimization[3].

  • Direct Drug Analogues (Pethidine & Lomotil): The modular utility of the azetidine scaffold was demonstrated through the direct replacement of the piperidine ring in the drugs Pethidine and Lomotil. Utilizing an electrophilic azetidinylation strategy with azetidinyl trichloroacetimidates (ATAs), researchers rapidly accessed these azetidine analogues, proving the viability of late-stage scaffold hopping[4].

  • Phenol and Aryl Isosteres: Beyond aliphatic amines, azetidinols can serve as precursors to mask metabolically vulnerable aromatic sites. Through a Calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz azetidinols, 3,3-diarylazetidines can be synthesized in high yields. These structures act as robust bioisosteres for diarylmethane motifs, protecting the molecule from rapid oxidative metabolism[5].

Experimental Workflow & Methodology

The primary bottleneck in utilizing azetidines has historically been their synthetic intractability due to ring strain. However, robust, scalable processes have been developed. Below is the self-validating protocol for the multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol , a highly versatile, protected building block[6], followed by its deprotection[7].

SynthesisWorkflow Step1 Step 1: Epoxide Opening Benzhydrylamine + Epichlorohydrin Intermediate Intermediate 1-Chloro-3-(benzhydrylamino)propan-2-ol Step1->Intermediate MeOH, 0-25°C Step2 Step 2: Cyclization Base-mediated ring closure Intermediate->Step2 Heating Product1 Protected Azetidinol 1-Benzhydrylazetidin-3-ol Step2->Product1 Reflux, Base Step3 Step 3: Hydrogenolysis Pd(OH)2/C, H2 gas Product1->Step3 Deprotection Final Final Product 3-Azetidinol (Free Base) Step3->Final Filtration & Isolation

Step-by-step synthetic workflow for 1-benzhydrylazetidin-3-ol and subsequent deprotection.

Protocol: Synthesis and Deprotection of 1-Benzhydrylazetidin-3-ol

Causality of Reagent Selection: Benzhydrylamine is selected over simple benzylamine because its immense steric bulk prevents unwanted over-alkylation and dimerization during the highly strained 4-membered ring closure.

Step 1: Epoxide Ring Opening

  • Dissolve benzhydrylamine (1.0 equiv) in polar protic solvent (methanol) and cool the reaction vessel to 0–5 °C. Causality: Methanol stabilizes the developing alkoxide intermediate, while strict temperature control prevents the exothermic polymerization of the epoxide.

  • Add epichlorohydrin (1.1 equiv) dropwise over 1 hour.

  • Allow the mixture to warm to room temperature and stir for 12 hours to yield the acyclic intermediate, 1-chloro-3-(benzhydrylamino)propan-2-ol.

Step 2: Intramolecular Cyclization

  • To the crude mixture, add a mild base (e.g., NaHCO₃ or triethylamine, 2.0 equiv) and heat to reflux (approx. 65 °C) for 24 hours. Causality: The base neutralizes the generated HCl, driving the kinetically disfavored 4-exo-tet cyclization forward.

  • Self-Validating QC Check: Sample the reaction and run an LC-MS. The complete disappearance of the acyclic intermediate mass and the emergence of the [M+H]⁺ peak for 1-benzhydrylazetidin-3-ol confirms successful cyclization. If acyclic mass persists, verify the pH is basic (>8) and extend reflux.

  • Cool, extract with ethyl acetate, wash with brine, and crystallize to obtain pure 1-benzhydrylazetidin-3-ol (yields typically >80%)[6].

Step 3: Hydrogenolysis (Deprotection)

  • Dissolve 1-benzhydrylazetidin-3-ol in methanol.

  • Add 20% Palladium hydroxide on carbon (Pd(OH)₂/C, Pearlman's catalyst). Causality: Pearlman's catalyst is significantly more active than standard Pd/C, which is strictly required to cleave the sterically hindered benzhydryl group.

  • Hydrogenate the mixture at 55 psi for 48 hours[7].

  • Filter the reaction mixture through a Celite pad to remove the catalyst, wash with methanol, and concentrate under vacuum to yield the free 3-azetidinol base.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation ChemRxiv URL: [Link]

  • Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction of Azetidinols with Unexpected Cbz Enhanced Reactivity Organic Letters - ACS Publications URL:[Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities ResearchGate URL: [Link]

  • US20060128724A1 - Pyrazole-substituted aminoheteroaryl compounds as protein kinase inhibitors Google Patents URL

Sources

Validation

Benchmarking 1-(2-Aminophenyl)-3-azetidinol: A Comparative Guide to Receptor Binding Affinity

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide presents a comprehensive framework for evaluating the receptor binding affinity of the novel chemical entity, 1-(2-Aminophenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive framework for evaluating the receptor binding affinity of the novel chemical entity, 1-(2-Aminophenyl)-3-azetidinol. By leveraging established in vitro methodologies, researchers can systematically profile this compound against key central nervous system (CNS) targets, providing critical data for its pharmacological characterization. This document offers both the theoretical underpinnings and detailed, actionable protocols for conducting these essential drug discovery experiments.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The chemical structure of 1-(2-Aminophenyl)-3-azetidinol is a compelling starting point for neuropharmacological investigation. It marries an aminophenyl group, a known pharmacophore in ligands for aminergic G-protein coupled receptors (GPCRs), with a strained azetidinol ring.[1] The azetidine motif is a "privileged scaffold" in modern medicinal chemistry, often incorporated to enhance metabolic stability, improve solubility, and enforce a specific conformation, which can lead to greater receptor selectivity.[2]

This unique structural combination strongly suggests potential interactions with critical neurotransmitter systems. Therefore, this guide will focus on a comparative analysis of its binding affinity at three well-validated and high-impact CNS receptors:

  • Serotonin 1A (5-HT1A) Receptor: A crucial regulator of mood and anxiety, and a key target for anxiolytic and antidepressant medications.

  • Serotonin 2A (5-HT2A) Receptor: A primary target for atypical antipsychotic drugs and a central player in sensory perception and cognitive processes.[3]

  • Dopamine D2 Receptor: The cornerstone target for virtually all antipsychotic agents, playing a fundamental role in motor control, motivation, and reward pathways.

By benchmarking the binding affinity of 1-(2-Aminophenyl)-3-azetidinol against these receptors, we can begin to construct its pharmacological profile and guide future development efforts.

A Comparative Framework for Binding Affinity

To contextualize the binding characteristics of 1-(2-Aminophenyl)-3-azetidinol, its performance must be measured against well-characterized reference compounds. The primary metric for this comparison is the inhibition constant (Kᵢ) , which quantifies the affinity of a compound for a receptor. A lower Kᵢ value signifies a stronger binding affinity.

As no public data for 1-(2-Aminophenyl)-3-azetidinol currently exists, we have assigned hypothetical, yet structurally plausible, Kᵢ values to illustrate the comparative analysis process. These values are derived from structure-activity relationship (SAR) trends observed in related chemical series.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Key Aminergic Receptors

Compound5-HT1A5-HT2AD2Rationale for Inclusion
1-(2-Aminophenyl)-3-azetidinol 125 (Hypothetical) 550 (Hypothetical) 950 (Hypothetical) Test Compound
Buspirone 15>1000500Reference 5-HT1A Receptor Agonist
Ketanserin 1602150Reference 5-HT2A Receptor Antagonist
Haloperidol >1000201.5Reference Dopamine D2 Receptor Antagonist[4]
Aripiprazole 4.4141.1Multi-Target Atypical Antipsychotic

Note: Reference compound data are representative values from scientific literature and databases. The Kᵢ values for 1-(2-Aminophenyl)-3-azetidinol are for illustrative purposes and must be determined experimentally.

The Gold Standard: Radioligand Competition Binding Assays

The most robust and widely accepted method for determining ligand affinity is the radioligand binding assay.[1] This technique measures the ability of a test compound to compete with a radioactively labeled ligand (radioligand) that has a known high affinity and specificity for the target receptor.

Core Materials & Reagents
  • Receptor Source: Commercially available cell membranes prepared from cell lines (e.g., CHO-K1, HEK-293) stably expressing the human recombinant 5-HT1A, 5-HT2A, or D2 receptors.

  • Radioligands:

    • 5-HT1A Assay: [³H]-8-OH-DPAT

    • 5-HT2A Assay: [³H]-Ketanserin

    • D2 Assay: [³H]-Spiperone[5] or [³H]-Raclopride

  • Test & Reference Compounds: 1-(2-Aminophenyl)-3-azetidinol and the compounds listed in Table 1.

  • Non-specific Binding Control: A high concentration (typically 10 µM) of a known, non-radioactive ligand to saturate all specific binding sites (e.g., Serotonin for 5-HT1A, Ketanserin for 5-HT2A, Haloperidol for D2).

  • Assay Buffer: A buffered salt solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration System: A cell harvester and glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.

  • Detection: Liquid scintillation cocktail and a liquid scintillation counter.

Experimental Workflow: From Preparation to Analysis

Caption: A step-by-step workflow for the competitive radioligand binding assay.

Detailed Step-by-Step Protocol
  • Plate Configuration: In a 96-well plate, set up triplicate wells for each condition: total binding, non-specific binding (NSB), and a range of concentrations (typically 8-10) for each test and reference compound.

  • Reagent Addition: Add the assay components to the wells in the following order: assay buffer, test compound/vehicle/NSB agent, radioligand, and finally the cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature to ensure the binding reaction reaches equilibrium.

  • Harvesting: Rapidly transfer the contents of the wells onto a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Immediately wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding to the filter itself.

  • Counting: Punch the filter discs into scintillation vials, add a suitable scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

Data Interpretation and Analysis

The raw data (Counts Per Minute, CPM) is processed to determine the IC₅₀ value—the concentration of the test compound that displaces 50% of the specific radioligand binding. This is achieved by:

  • Calculating Specific Binding: For each data point, specific binding is calculated as: (CPM of sample) - (Average CPM of NSB wells).

  • Normalization: The data is expressed as a percentage of the total specific binding.

  • Curve Fitting: A sigmoidal dose-response curve is generated by plotting the percent specific binding against the logarithm of the test compound concentration. Non-linear regression analysis of this curve yields the IC₅₀.

  • Kᵢ Calculation: The IC₅₀ is converted to the more universal inhibition constant, Kᵢ, using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

The Functional Context: Receptor Signaling Pathways

While binding affinity is a critical parameter, it does not describe the functional consequence of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity). The diagrams below illustrate the canonical signaling pathways activated by these receptors, providing a framework for designing subsequent functional assays.

G cluster_left Inhibitory Signaling (Gi/o-Coupled) cluster_right Excitatory Signaling (Gq-Coupled) Agonist1 5-HT or Dopamine Receptor1 5-HT1A or D2 Receptor Agonist1->Receptor1 G_protein1 Activation of Gi/o Protein Receptor1->G_protein1 Effector1 Adenylyl Cyclase (AC) G_protein1->Effector1 Inhibition Second_Messenger1 ↓ cAMP Production Effector1->Second_Messenger1 Outcome1 Cellular Response (e.g., Neuronal Inhibition) Second_Messenger1->Outcome1 Agonist2 5-HT Receptor2 5-HT2A Receptor Agonist2->Receptor2 G_protein2 Activation of Gq Protein Receptor2->G_protein2 Effector2 Phospholipase C (PLC) G_protein2->Effector2 Activation Second_Messenger2 ↑ IP₃ & DAG Effector2->Second_Messenger2 Outcome2 Cellular Response (e.g., ↑ Intracellular Ca²⁺) Second_Messenger2->Outcome2

Caption: Canonical G-protein signaling cascades for the target receptors.

Summary and Path Forward

This guide provides a robust, evidence-based framework for the initial characterization of 1-(2-Aminophenyl)-3-azetidinol. By executing the detailed competitive radioligand binding assays, researchers can generate high-quality, reproducible affinity data (Kᵢ values) for the 5-HT1A, 5-HT2A, and D2 receptors. This information is the foundational step in building a comprehensive pharmacological profile.

The logical next steps in the evaluation of this compound would include:

  • Functional Assays: To determine the efficacy of the compound (agonist, antagonist, etc.) at each target receptor, using techniques such as cAMP assays for Gi/o-coupled receptors or calcium flux assays for Gq-coupled receptors.

  • Selectivity Profiling: Expanding the binding assays to a wider panel of receptors to assess the compound's selectivity and identify potential off-target interactions.

  • In Vivo Studies: Should the in vitro profile prove promising, advancing the compound to animal models to assess its pharmacokinetic properties and behavioral effects.

By following this structured approach, the scientific community can effectively benchmark the potential of 1-(2-Aminophenyl)-3-azetidinol and determine its viability as a lead candidate for further drug development.

References

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia. RUNA GUMed. [Link]

  • Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. ResearchGate. [Link]

  • Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]

  • Structural derivatives of the endogenous 5-HT2AR agonist serotonin (5-HT) Ligand binding affinities (pKi)... ResearchGate. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]

  • Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists. PubMed. [Link]

  • Three amino acids in the D2 dopamine receptor regulate selective ligand function and affinity. PMC. [Link]

  • Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907. PubMed. [Link]

  • Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. bioRxiv. [Link]

  • Photoaffinity labeling of the D2-dopamine receptor using a novel high affinity radioiodinated probe. PubMed. [Link]

  • Transforming Amino Acids into Serotonin 5-HT 2A Receptor Ligands Using Photochemistry. ResearchGate. [Link]

  • Aminopyrimidines with high affinity for both serotonin and dopamine receptors. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PubMed. [Link]

  • Dopamine receptor contribution to the action of PCP, LSD and ketamine psychotomimetics. Seeman Lab, University of Toronto. [Link]

  • Dopamine D2-receptor affinity of antipsychotics in relation to subjective well-being in patients with a psychotic disorder. Amsterdam UMC Research Portal. [Link]

  • Dopamine Synthesis Capacity is Associated with D2/3 Receptor Binding but Not Dopamine Release. ScienceOpen. [Link]

  • Dopamine D2, D3, and D4 selective phenylpiperazines as molecular probes to explore the origins of subtype specific receptor binding. PubMed. [Link]

  • Dopamine D2 receptor binding sites for agonists. A tetrahedral model. Semantic Scholar. [Link]

  • Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PMC. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Semantic Scholar. [Link]

  • New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. MDPI. [Link]

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Comparative

Evaluating 1-(2-Aminophenyl)-3-azetidinol Against Standard Amine Building Blocks: A Comprehensive Guide for Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The Shift Toward sp³-Rich Scaffolds In modern dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Shift Toward sp³-Rich Scaffolds

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic scaffolds often leads to compounds with poor solubility, high off-target toxicity, and suboptimal pharmacokinetics. The strategic push to "escape from flatness" has elevated saturated heterocycles—particularly azetidines—as privileged motifs.

1-(2-Aminophenyl)-3-azetidinol represents a highly specialized, bifunctional building block. By merging an ortho-primary aniline with a 3-hydroxyazetidine ring, it offers a unique 3D structural profile. This guide objectively compares 1-(2-Aminophenyl)-3-azetidinol against traditional amine building blocks (such as 1,2-phenylenediamine and aliphatic azetidines), providing data-driven insights and validated experimental protocols to seamlessly integrate this scaffold into your discovery pipeline.

Physicochemical Profiling: A Data-Driven Comparison

The physicochemical properties of a scaffold dictate its downstream ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Selecting between a flat diamine and a strained, sp³-rich azetidine requires a deep understanding of basicity, ring strain, and spatial geometry.

The Causality of Conjugation and pKa

Standard aliphatic azetidines are highly basic, with a pKa of approximately 11.29[1]. At physiological pH (7.4), they are almost entirely protonated, which can impede passive membrane permeability and increase the risk of off-target interactions (e.g., hERG channel blockade).

In contrast, 1-(2-Aminophenyl)-3-azetidinol is an N-aryl azetidine . The lone pair on the azetidine nitrogen delocalizes into the adjacent aromatic π -system. This conjugation drastically lowers the pKa of the tertiary amine, rendering it virtually non-basic at physiological pH[2]. Consequently, the molecule retains the rigid, compact geometry of the four-membered ring without the permeability penalties of a highly basic center.

Structural & Geometric Analysis (Exit Vectors)

Traditional building blocks like 1,2-phenylenediamine are entirely planar. When incorporated into a drug, they offer predictable but strictly 2-dimensional exit vectors. 1-(2-Aminophenyl)-3-azetidinol introduces a rigid, sp³-rich projection. The hydroxyl group at the 3-position of the azetidine ring acts as a defined hydrogen-bond donor/acceptor that projects perpendicularly to the aromatic plane, allowing the molecule to engage deep sub-pockets in kinase or GPCR targets that flat molecules cannot reach.

Table 1: Quantitative Physicochemical Comparison
Property1-(2-Aminophenyl)-3-azetidinol1,2-PhenylenediamineAzetidine (Aliphatic)
Structure Type Bifunctional N-aryl azetidinePrimary aromatic diamineSecondary aliphatic amine
Estimated pKa ~4.5 (aniline), < 3.0 (N-aryl)4.5, 1.311.29
Ring Strain ~25.4 kcal/mol0 kcal/mol (Planar)~25.4 kcal/mol
sp³ Character (Fsp³) High (0.33)Low (0.00)High (1.00)
Primary Reactivity Chemoselective amidationNon-selective di-amidationNucleophilic substitution

Experimental Methodologies & Self-Validating Protocols

Because the azetidine nitrogen in 1-(2-Aminophenyl)-3-azetidinol is tertiary and sterically hindered, and the secondary alcohol is less nucleophilic than the primary aniline, this scaffold allows for chemoselective functionalization without the need for cumbersome protecting-group strategies.

Protocol 1: Chemoselective Amidation of the Primary Aniline

Objective: To selectively couple a carboxylic acid to the primary aniline while preserving the azetidinol hydroxyl and tertiary amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 1.0 eq of 1-(2-Aminophenyl)-3-azetidinol (1.0 mmol) and 1.05 eq of the target carboxylic acid in 5 mL of anhydrous DMF.

  • Activation: Cool the mixture to 0 °C. Add 1.2 eq of HATU followed dropwise by 2.5 eq of DIPEA.

    • Causality: HATU is selected for its superior efficiency in forming amide bonds with weakly nucleophilic anilines. DIPEA is a sterically hindered, non-nucleophilic base that neutralizes the system without competing for the electrophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor the reaction via LC-MS. The primary aniline will selectively react; the tertiary N-aryl amine is unreactive, and the secondary alcohol remains intact under these conditions.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to effectively remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography using a DCM/MeOH gradient.

    • Critical Insight: Strained N-aryl azetidines can undergo acid-catalyzed decomposition on standard acidic silica gel. To ensure a self-validating and high-yielding protocol, use neutralized silica (pre-treated with 1% Et₃N) or basic alumina.

Protocol 2: Thermal S_NAr for Kinase Inhibitor Scaffolds

Objective: Synthesize a functionalized N-aryl motif by coupling the primary aniline with a heteroaryl halide (e.g., 2-chloropyrimidine).

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine 1-(2-Aminophenyl)-3-azetidinol (1.0 eq) and 2-chloropyrimidine (1.2 eq) in n-butanol (3 mL).

  • Catalysis/Base: Add DIPEA (2.0 eq).

    • Causality: S_NAr with highly reactive electrophiles like 2-chloropyrimidine can proceed efficiently without palladium catalysis under thermal conditions, avoiding heavy metal contamination in early-stage screening.

  • Heating: Seal the vial and irradiate in a microwave reactor at 120 °C for 30 minutes.

  • Isolation: Concentrate the crude mixture under reduced pressure. Purify by reverse-phase preparative HPLC to yield the pure N-(pyrimidin-2-yl) derivative.

Table 2: Comparative Reactivity & Yields
Reaction TypeScaffoldReagentMajor ProductTypical Yield
Amidation (HATU)1-(2-Aminophenyl)-3-azetidinolBenzoic AcidMono-amide (at primary NH₂)>85%
Amidation (HATU)1,2-PhenylenediamineBenzoic AcidMixture of mono and di-amides40-60%
S_NAr (Thermal)1-(2-Aminophenyl)-3-azetidinol2-ChloropyrimidineN-pyrimidinyl aniline75%

Visualizations: Workflows and Reactivity Pathways

Workflow A Scaffold Selection (1-(2-Aminophenyl)-3-azetidinol) B Physicochemical Profiling (pKa, LogP, TPSA) A->B C Chemoselective Synthesis (Amidation / SNAr) B->C D In Vitro ADME (Permeability, Stability) C->D

Caption: Preclinical development workflow for evaluating azetidine-based bifunctional scaffolds.

Reactivity Core 1-(2-Aminophenyl)-3-azetidinol (Bifunctional Core) Path1 Amidation (HATU, DIPEA) Core->Path1 Path2 SNAr (2-Chloropyrimidine) Core->Path2 Prod1 Mono-amide (Primary Amine Functionalized) Path1->Prod1 Prod2 N-Pyrimidinyl Aniline (Kinase Inhibitor Motif) Path2->Prod2

Caption: Chemoselective functionalization pathways of 1-(2-Aminophenyl)-3-azetidinol.

Conclusion

Replacing flat, traditional building blocks like 1,2-phenylenediamine with 1-(2-Aminophenyl)-3-azetidinol provides immediate structural and physicochemical advantages. By leveraging the lowered pKa of the N-aryl azetidine and the predictable chemoselectivity of the primary aniline, medicinal chemists can rapidly generate sp³-rich libraries with improved ADME profiles and unique 3D exit vectors. When handling this scaffold, adapting purification techniques to account for ring strain on acidic media ensures high yields and robust, scalable syntheses.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate URL:[Link]

Sources

Validation

Cross-validation of 1-(2-Aminophenyl)-3-azetidinol assay results in vitro

The azetidinone core, a four-membered nitrogen-containing heterocycle, is a well-established pharmacophore present in numerous antibiotics, such as penicillins and cephalosporins.[2][3] Derivatives of this scaffold have...

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Author: BenchChem Technical Support Team. Date: April 2026

The azetidinone core, a four-membered nitrogen-containing heterocycle, is a well-established pharmacophore present in numerous antibiotics, such as penicillins and cephalosporins.[2][3] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][4] Given this therapeutic potential, the accurate in vitro assessment of new azetidinone analogs is of paramount importance.

This guide will detail the cross-validation of results from three distinct in vitro assays designed to assess the cytotoxic effects of 1-(2-Aminophenyl)-3-azetidinol on a cancer cell line. Each assay is based on a different biological principle, and by comparing their outputs, we can gain a more holistic and reliable understanding of the compound's in vitro activity.

Experimental Design for Cross-Validation

A systematic approach is crucial for the effective cross-validation of findings from different in vitro assay platforms.[1] The following workflow outlines the key stages of this process.

Experimental Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Selection & Culture compound_prep Compound Solubilization & Dilution mtt MTT Assay compound_prep->mtt ldh LDH Assay compound_prep->ldh caspase Caspase-Glo 3/7 Assay compound_prep->caspase data_acq Data Acquisition mtt->data_acq ldh->data_acq caspase->data_acq ic50 IC50 Determination data_acq->ic50 comparison Comparative Analysis ic50->comparison conclusion Conclusion & Mechanistic Insights comparison->conclusion Assay Mechanisms cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol mtt_target Mitochondrial Dehydrogenases cell_membrane Cell Membrane ldh_target Lactate Dehydrogenase (LDH) ldh_target->cell_membrane Released upon membrane damage caspase_target Caspases 3/7 mtt MTT Assay mtt->mtt_target Measures ldh LDH Assay ldh->ldh_target Measures released caspase Caspase-Glo 3/7 Assay caspase->caspase_target Measures activity of

Caption: Cellular targets of the selected in vitro cytotoxicity assays.

Experimental Protocols

The following are detailed, step-by-step protocols for each of the selected assays. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

MTT Assay Protocol
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of 1-(2-Aminophenyl)-3-azetidinol and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

  • MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible. [1]4. Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [1]5. Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol.

  • Sample Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol, protected from light.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.

Caspase-Glo 3/7 Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay Protocol.

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the prepared Caspase-Glo 3/7 reagent to each well of the 96-well plate.

  • Incubation: Incubate the plate at room temperature for the time specified in the manufacturer's protocol (typically 30 minutes to 2 hours).

  • Data Acquisition: Measure the luminescence using a microplate reader.

Comparative Data Analysis

The data obtained from each assay should be analyzed to determine the half-maximal inhibitory concentration (IC50) of 1-(2-Aminophenyl)-3-azetidinol. The following table presents hypothetical data for such a comparison.

ParameterMTT AssayLDH AssayCaspase-Glo 3/7 Assay
IC50 (µM) 15.225.812.5
Linearity (R²) 0.980.960.99
Precision (%RSD) < 10%< 15%< 10%

Data Interpretation:

In this hypothetical example, the IC50 values from the MTT and Caspase-Glo 3/7 assays are in close agreement, suggesting that the compound's cytotoxic effect is primarily mediated by apoptosis and a reduction in metabolic activity. The higher IC50 value from the LDH assay indicates that significant cell membrane disruption and necrosis occur at higher concentrations of the compound. This discrepancy highlights the importance of using multiple assays to elucidate the mechanism of action of a novel compound.

Trustworthiness and Scientific Integrity

The cross-validation of in vitro assay results is a cornerstone of scientific integrity in drug discovery. By employing assays with different underlying principles, researchers can build a more robust and reliable dataset, reducing the risk of being misled by assay-specific artifacts. [5]The validation of each assay for parameters such as specificity, linearity, accuracy, and precision is also critical to ensure the reliability of the data. [6][7][8]

Conclusion

The cross-validation of in vitro assay results is an indispensable step in the characterization of novel chemical entities like 1-(2-Aminophenyl)-3-azetidinol. By comparing the outcomes of mechanistically distinct assays, researchers can gain a more comprehensive and trustworthy understanding of a compound's biological activity. This approach not only enhances the reliability of in vitro data but also provides valuable insights into the compound's potential mechanism of action, thereby guiding further drug development efforts.

References

  • Guidelines for the validation and verification of quantitative and qualitative test methods. National Association of Testing Authorities, Australia. Available at: [Link]

  • Are there any standardised methods or general principles for validating in vitro assays as being representative models of in vivo?. ResearchGate. Available at: [Link]

  • The Validation of Analytical Assays for Biopharmaceutical Studies. Food and Drug Administration, Taiwan. Available at: [Link]

  • A Practical Guide to Immunoassay Method Validation. National Institutes of Health. Available at: [Link]

  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. PharmaCentral. Available at: [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available at: [Link]

  • Establishing the scientific validity of complex in vitro models. JRC Publications Repository. Available at: [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • A review on specific and sensitive analytical method development and validation. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). National Institutes of Health. Available at: [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Azetidinones (~-Lactams). Heterocyclic Chemistry. Available at: [Link]

  • Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. SciSpace. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein-Institut. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2-Aminophenyl)-3-azetidinol proper disposal procedures

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 1-(2-Aminophenyl)-3-azetidinol requires moving beyond generic safety data sheets. This compound presents a unique dual-hazard profi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling bifunctional molecules like 1-(2-Aminophenyl)-3-azetidinol requires moving beyond generic safety data sheets. This compound presents a unique dual-hazard profile: the severe systemic toxicity of an aniline derivative combined with the chemical reactivity of a strained azetidinol ring.

The following guide provides field-proven, self-validating protocols for the safe operational handling, decontamination, and EPA-compliant disposal of this specific compound.

Quantitative Chemical & Hazard Profile

Before designing a disposal protocol, we must establish the quantitative boundaries of the compound's hazards. Because specific toxicological data for 1-(2-aminophenyl)-3-azetidinol is limited, operational safety thresholds are strictly benchmarked against its highly toxic base moiety, aniline.

ParameterValue / Classification
Compound Name 1-(2-Aminophenyl)-3-azetidinol
CAS Registry Number 1029432-72-1[1]
Molecular Formula C9H12N2O
Molecular Weight 164.21 g/mol
OSHA PEL (Aniline Base) 5 ppm (19 mg/m³) TWA [Skin][2]
Acute Oral LD50 (Rat) ~250 mg/kg (Based on aniline)[3]
Acute Dermal LD50 (Rabbit) ~820 mg/kg (Based on aniline)[3]
Primary Health Hazards Methemoglobinemia, Cyanosis, Suspected Carcinogen

Mechanistic Toxicology & Chemical Reactivity

To understand why our disposal and decontamination protocols are structured the way they are, we must look at the causality behind the molecule's behavior.

The Aniline Hazard: The 2-aminophenyl group is highly susceptible to N-hydroxylation in the liver via CYP450 enzymes. This forms reactive nitroso species that oxidize the iron in hemoglobin (Fe²⁺ to Fe³⁺), leading to methemoglobinemia—a condition where the blood can no longer effectively transport oxygen. Furthermore, [4].

The Azetidinol Hazard: The 4-membered azetidine ring possesses significant ring strain. Under strongly acidic or basic conditions, it can undergo nucleophilic ring-opening. Furthermore, the ortho-amino configuration makes this molecule behave similarly to o-phenylenediamine, meaning it is highly electron-rich and prone to rapid air-oxidation into reactive quinone-diimines. Therefore, we must never use strong oxidizers (like bleach) for decontamination, as this will trigger an exothermic reaction and generate highly toxic byproducts.

MetabolicPathway A 1-(2-Aminophenyl)- 3-azetidinol B N-Hydroxylation (CYP450 Enzymes) A->B Hepatic Metabolism C N-Hydroxy Intermediate B->C Oxidation D Nitrosobenzene Derivative C->D Further Oxidation E Methemoglobinemia & Cellular Toxicity D->E Hemoglobin Oxidation

Figure 1: Proposed metabolic activation pathway of aniline derivatives leading to methemoglobinemia.

Step-by-Step Spill Decontamination Protocol

This protocol utilizes mild acidic solubilization rather than oxidative destruction, preventing the release of toxic quinone-diimine vapors.

Step 1: Containment and PPE Don appropriate PPE: Double nitrile gloves (aniline rapidly permeates single gloves[3]), a localized respirator (if outside a fume hood), and a chemically resistant lab coat. Isolate the spill area.

Step 2: Mild Acidic Solubilization Do NOT use sodium hypochlorite (bleach). Instead, spray the spill with a 10% citric acid solution or 0.1M HCl. Causality: The mild acid protonates the free aniline amine, converting it into a highly water-soluble ammonium salt without providing enough extreme pH stress to break the azetidinol ring.

Step 3: Capture and Organic Wash Wipe the treated area with absorbent spill pads. Follow up by wiping the surface with ethanol or isopropanol to capture any unprotonated organic residue. Place all wipes into a designated solid hazardous waste container.

Step 4: Self-Validating Checkpoint Validation: Swab the decontaminated surface with a ninhydrin test strip or a specialized aromatic amine colorimetric swab. A lack of purple/blue color change confirms the total absence of residual primary/secondary amines, validating that the decontamination was successful.

Operational Waste Segregation & Disposal Plan

1-(2-Aminophenyl)-3-azetidinol must be managed under strict hazardous waste regulations. While not explicitly listed by name in all RCRA tables, its aniline backbone dictates that it must be treated as a characteristic toxic waste, akin to EPA K-listed or U-listed aniline waste streams[5].

Step 1: Waste Segregation Never mix this compound with strong oxidizers, heavy metal salts, or concentrated acids. Segregate into a dedicated "Halogen-Free Organic Waste" stream.

Step 2: Chemical Stabilization (Aqueous Streams) If the waste is in an aqueous solution, adjust the pH to a stable range of 5.0–7.0 using dilute buffers. Causality: Keeping the pH near neutral prevents the base-catalyzed degradation of the azetidinol ring and minimizes the volatility of the free aniline base.

Step 3: Packaging and Storage Store the waste in amber glass or opaque HDPE containers. Causality: The ortho-amino motif is highly sensitive to photo-oxidation; opaque containers prevent the buildup of pressure from degradation gases.

Step 4: Self-Validating Checkpoint Validation: Before sealing the aqueous waste container for institutional EHS pickup, measure the final pH using a calibrated pH meter. A stable reading between 5.0 and 7.0 validates that the waste is chemically stabilized for safe transport.

WasteWorkflow Start Generate 1-(2-Aminophenyl)- 3-azetidinol Waste Liquid Liquid Waste? Start->Liquid Aqueous Aqueous Waste Stream (Adjust pH to 5-7) Liquid->Aqueous Yes (Water-based) Organic Organic Waste Stream (Halogen-Free) Liquid->Organic Yes (Organic Solvent) Solid Solid Waste (Contaminated PPE) Liquid->Solid No (Solid) Incineration High-Temperature Incineration (EPA Approved Facility) Aqueous->Incineration Organic->Incineration Solid->Incineration

Figure 2: Institutional waste segregation and disposal workflow for aniline-derivative waste.

Emergency Response Directives

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Do not use organic solvents on the skin, as this will drastically accelerate the dermal absorption of the aniline derivative.

  • Inhalation: Move the victim to fresh air immediately. Monitor the lips and nail beds for a blue/purplish tint (cyanosis), which is the primary clinical indicator of methemoglobinemia. Seek emergency medical attention immediately if cyanosis is observed.

References

  • National Institute for Occupational Safety and Health (NIOSH). "1988 OSHA PEL Project - Aniline." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • Environmental Protection Agency (EPA). "Aniline Hazard Summary." EPA.gov. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Aniline - Immediately Dangerous to Life or Health Concentrations (IDLH)." Centers for Disease Control and Prevention (CDC). Available at:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(2-Aminophenyl)-3-azetidinol

A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Protocol for Ensuring Laboratory Safety

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 1-(2-Aminophenyl)-3-azetidinol (CAS No. 1029432-72-1). In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this novel compound, we will proceed with the utmost caution, treating it as a substance with unknown but potential hazards. This protocol is built on a foundation of established principles for handling uncharacterized chemical compounds and the known properties of its structural motifs: the aminophenyl group and the strained azetidinol ring.

Hazard Assessment: A Precautionary Approach

Given the molecular structure of 1-(2-Aminophenyl)-3-azetidinol, we must anticipate potential hazards based on its constituent parts. The aminophenyl group, present in compounds like 3-aminophenol, can be harmful if swallowed or inhaled and may cause serious eye irritation[1]. Azetidine rings, due to their strain, can be reactive[2][3][4]. Therefore, we will operate under the assumption that this compound may be a skin and eye irritant, potentially toxic, and may have unknown sensitizing effects.

Inferred Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if ingested, absorbed through the skin, or inhaled.

  • Skin Corrosion/Irritation: May cause skin irritation upon contact[5][6].

  • Serious Eye Damage/Irritation: High potential for eye irritation[1][5][6].

  • Respiratory Irritation: Possible respiratory tract irritation if inhaled as a dust or aerosol[6].

  • Environmental Hazards: Assumed to be toxic to aquatic life with long-lasting effects, a common classification for related aromatic amine compounds[7].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE protocol is non-negotiable to prevent skin, eye, and respiratory exposure. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[7].

TaskRequired PPERationale
Solid Handling Double Nitrile Gloves, Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat, N95/FFP2 RespiratorProtects against inhalation of fine particles and accidental splashes to the face and eyes during weighing and transfer operations[8][9].
Solution Preparation Double Nitrile Gloves, Chemical Splash Goggles, Lab CoatProvides a barrier against direct contact with the dissolved compound.
Large-Scale Operations (>1g) Chemical-Resistant Gloves (e.g., Butyl rubber), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab CoatOffers enhanced protection during procedures with a higher risk of significant splashes or spills[8].

Operational Plan: From Receipt to Use

Adherence to a strict operational workflow is critical for minimizing exposure risk.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is intact and properly labeled.

  • Storage: Store refrigerated in a tightly closed container in a dry and well-ventilated area[7]. The storage area should be clearly marked with the identity of the compound.

Handling Workflow

All handling of 1-(2-Aminophenyl)-3-azetidinol, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[8].

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible[1][7]. Line the work area within the fume hood with absorbent, disposable bench paper.

  • Donning PPE: Don all required PPE as specified in the table above. For guidance on glove selection, consult a chemical resistance chart.

  • Weighing: To prevent static discharge, use anti-static measures when handling the solid[7]. Weigh the desired amount of the compound in a tared, sealed container.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and date.

  • Post-Handling: After use, carefully reseal the primary container and return it to its designated storage location.

  • Decontamination: Wipe down the work surface in the fume hood with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE as contaminated waste. Wash hands thoroughly with soap and water[10].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve store Store Compound dissolve->store decontaminate Decontaminate Work Area store->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash

A step-by-step workflow for the safe handling of 1-(2-Aminophenyl)-3-azetidinol.

Emergency and Disposal Plan

A clear and concise plan for emergencies and waste disposal is a cornerstone of laboratory safety.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[7]. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][6]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[7][10].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills: Evacuate the area. Ensure adequate ventilation. Wearing appropriate PPE, sweep up or vacuum the spilled solid and collect it in a suitable container for disposal[7]. Prevent the material from entering drains[7][10].

Disposal Plan

All waste generated from handling 1-(2-Aminophenyl)-3-azetidinol must be treated as hazardous waste.

  • Solid Waste: Collect excess solid compound and any contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed container for halogenated or non-halogenated organic waste, as appropriate for the solvent used.

  • Contaminated Glassware: Rinse glassware with a suitable solvent in the fume hood. The first rinse should be collected as hazardous liquid waste. Subsequent rinses can be handled as per standard laboratory procedures[8].

Disposal Pathway Diagram

G cluster_waste_streams Waste Generation cluster_disposal Disposal Pathway cluster_final Final Disposal solid_waste Contaminated Solids (PPE, paper, excess solid) solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquids (Solutions, first rinse) liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container waste_disposal Approved Waste Disposal Facility solid_container->waste_disposal liquid_container->waste_disposal

A logical flow for the proper segregation and disposal of waste.

By implementing these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. This guide serves as a foundational document for the safe handling of 1-(2-Aminophenyl)-3-azetidinol, empowering you to proceed with confidence and caution.

References

  • AM-2063 - Safety Data Sheet. (2026, March 6). Combi-Blocks, Inc.
  • 1-(2-Aminophenyl)-3-azetidinol - Sigma-Aldrich. Sigma-Aldrich.
  • 1-(2-aminophenyl)-3-methylazetidin-3-ol — Chemical Substance Information. NextSDS.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024, July 19). Beilstein Journal of Organic Chemistry.
  • SAFETY DATA SHEET - 3-Aminophenylboronic acid hydrochloride. (2010, November 2). Fisher Scientific.
  • SAFETY DATA SHEET. Enamine.
  • Safety data sheet. (2024, February 13). Revvity.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024, July 19). PubMed.
  • SAFETY DATA SHEET - 3-Aminophthalhydrazide (Luminol). (2010, May 5). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Aminophenol. (2026, March 20). Sigma-Aldrich.
  • SAFETY DATA SHEET - Ethanone, 1-(2-aminophenyl)-. Fisher Scientific.
  • 1-(2-Aminophenyl)-3-azetidinol. BLDpharm.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024, July 19). PubMed.
  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Personal protective equipment for handling 3-[2-(Sec-butyl)-4-chlorophenoxy]azetidine. Benchchem.
  • Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Personal Protective Equipment (PPE). University of Tennessee Knoxville.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Aminophenyl)-3-azetidinol
Reactant of Route 2
Reactant of Route 2
1-(2-Aminophenyl)-3-azetidinol
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